Didox
Beschreibung
Eigenschaften
IUPAC Name |
N,3,4-trihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-83-4 | |
| Record name | N,3,4-Trihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Didox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxybenzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Didox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didox (3,4-dihydroxybenzohydroxamic acid) is a synthetic, small-molecule inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA synthesis and repair.[1][2] By targeting this critical enzymatic step, this compound effectively disrupts DNA replication, leading to cell cycle arrest and the induction of apoptosis in rapidly proliferating cells, particularly cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its primary enzymatic target, downstream cellular consequences, and methodologies for its study.
Primary Mechanism of Action: Inhibition of Ribonucleotide Reductase
The central mechanism of this compound's anti-neoplastic activity is its potent inhibition of ribonucleotide reductase.[3] RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), a process fundamental to maintaining a balanced pool of dNTPs for DNA replication.
The mammalian RR enzyme is a heterodimeric tetramer composed of two subunits:
-
RRM1 (α): The larger subunit, which contains the substrate-binding site and allosteric regulatory sites.
-
RRM2 (β): The smaller subunit, which houses a crucial diferric iron center that generates a stable tyrosyl free radical necessary for the catalytic reduction of the ribose sugar.[4]
This compound primarily targets the RRM2 subunit . Its mechanism of inhibition is twofold:
-
Free Radical Scavenging: The hydroxamic acid moiety of this compound is believed to quench the essential tyrosyl free radical within the RRM2 active site. This action halts the catalytic cycle of the enzyme, preventing the reduction of ribonucleotides.
-
Iron Chelation: this compound also possesses iron-chelating properties.[4] By binding to and removing the ferric ions (Fe³⁺) from the RRM2 subunit, it destabilizes the metallic cofactor required for radical generation, thus inactivating the enzyme.[4]
Signaling Pathway: Disruption of Deoxyribonucleotide Synthesis
The following diagram illustrates the canonical pathway of dNTP synthesis and the inhibitory action of this compound.
Cellular Consequences of RR Inhibition
The depletion of dNTP pools triggers a cascade of downstream cellular events, culminating in cytotoxicity, particularly in rapidly dividing cancer cells.
DNA Damage and S-Phase Cell Cycle Arrest
The immediate consequence of dNTP starvation is the stalling of replication forks during the S-phase of the cell cycle. This replication stress leads to an accumulation of single-stranded DNA and the activation of the DNA damage response (DDR) pathway. Consequently, cells treated with this compound exhibit a characteristic arrest in the S-phase.[5]
Induction of Apoptosis
Prolonged cell cycle arrest and persistent DNA damage ultimately lead to the induction of programmed cell death (apoptosis). This compound has been shown to induce caspase-dependent apoptosis.[2] This is mediated through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, this compound treatment has been associated with:
-
Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.
-
Upregulation of pro-apoptotic proteins: such as Bax.
This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent caspase activation.
Inhibition of DNA Repair
By depleting the necessary dNTP building blocks, this compound also compromises the ability of cells to repair DNA damage. Studies have shown that this compound can downregulate the expression of key DNA repair proteins, such as RAD51, a critical component of the homologous recombination repair pathway.[2] This effect makes cancer cells more susceptible to DNA-damaging agents and radiotherapy.
Modulation of Other Signaling Pathways
Beyond its primary effects on DNA synthesis, this compound has been reported to influence other critical cellular pathways. Notably, it can suppress the activity of the transcription factor NF-κB (Nuclear Factor kappa B) , a key regulator of inflammation, cell survival, and proliferation. This inhibition may contribute to its anti-cancer and radiosensitizing effects.
The logical flow from RR inhibition to apoptosis is depicted below.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Citation(s) |
| AML Cell Lines (mean) | Acute Myeloid Leukemia | ~37 | 24 hours | [5] |
| Range for AML Lines | Acute Myeloid Leukemia | 25.89 - 52.70 | 24 hours | [5] |
| HCT116 | Colorectal Carcinoma | 105 | Not Specified | [6] |
| HT29 | Colorectal Carcinoma | 501 | Not Specified | [6] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Ribonucleotide Reductase Activity Assay
This protocol is a representative method for determining the inhibitory effect of this compound on RR activity in vitro.
-
Enzyme and Reagent Preparation:
-
Purify recombinant human RRM1 and RRM2 subunits.
-
Prepare an assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 12 mM Mg(OAc)₂, 1.5 mM CHAPS, 5 mM TCEP.
-
Prepare substrate solution: 100 µM Cytidine 5'-diphosphate (CDP).
-
Prepare allosteric activator solution: 3 mM ATP.
-
Prepare this compound stock solution (e.g., 10 mM in DMSO) and create a serial dilution to test various concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, combine 0.1 µM RRM1, 0.4 µM RRM2, ATP, and varying concentrations of this compound (or vehicle control) in the assay buffer.
-
Pre-incubate the mixture for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the CDP substrate. The final reaction volume is 50 µL.
-
-
Reaction Quenching and Analysis:
-
After 60 minutes of incubation at 37°C, quench the reaction by boiling the plate at 95°C for 5 minutes.
-
Centrifuge the plate to pellet the denatured protein.
-
Analyze the supernatant for the product, deoxycytidine diphosphate (dCDP), using a suitable method like HPLC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of dCDP produced in each reaction.
-
Plot the percentage of RR activity against the logarithm of this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Cycle Analysis via Flow Cytometry
This protocol details the steps to analyze cell cycle distribution in a cell population treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells per well in a 6-well plate) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate detector (e.g., >610 nm).
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Bcl-2 and RAD51
This protocol provides a framework for detecting changes in protein expression in response to this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Bcl-2 (1:1000), RAD51 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a corresponding HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a CCD-based digital imager.
-
Perform densitometry analysis using image analysis software to quantify the band intensities. Normalize the expression of target proteins to the loading control.
-
Conclusion
This compound exerts its cytotoxic effects through a well-defined mechanism of action centered on the inhibition of ribonucleotide reductase. By targeting the RRM2 subunit through a dual mechanism of radical scavenging and iron chelation, it effectively depletes the dNTP pools required for DNA synthesis and repair. This primary action induces S-phase cell cycle arrest, activates the DNA damage response, and ultimately triggers apoptosis through the modulation of key regulatory proteins like the Bcl-2 family. Its ability to also inhibit DNA repair pathways and NF-κB activity further underscores its potential as a multifaceted anti-cancer agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other ribonucleotide reductase inhibitors in drug development pipelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Discovery and Biological Evaluation of 3,4-dihydroxy-benzohydroxamic Acid (Didox): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydroxy-benzohydroxamic acid, commonly known as Didox, is a synthetic molecule that has garnered significant attention in the scientific community for its diverse biological activities. Initially developed as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, its therapeutic potential has expanded to encompass anti-inflammatory, antioxidant, and synergistic anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of 3,4-dihydroxy-benzohydroxamic acid, with a focus on its mechanism of action and relevant experimental methodologies.
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced toxicity has led to the exploration of various chemical scaffolds. Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, have emerged as a promising class of compounds due to their ability to chelate metal ions, a property central to the function of many enzymes. 3,4-dihydroxy-benzohydroxamic acid was synthesized as a structural analog of hydroxyurea, a first-generation ribonucleotide reductase inhibitor, with the aim of enhancing its therapeutic index.[1][2] This document details the scientific journey of this compound, from its chemical synthesis to the elucidation of its multifaceted biological effects.
Synthesis of 3,4-dihydroxy-benzohydroxamic Acid
The synthesis of 3,4-dihydroxy-benzohydroxamic acid is a multi-step process that begins with the esterification of 3,4-dihydroxybenzoic acid, followed by the reaction of the resulting ester with hydroxylamine.
Synthesis of Ethyl 3,4-dihydroxybenzoate
The precursor, ethyl 3,4-dihydroxybenzoate, is synthesized via the esterification of 3,4-dihydroxybenzoic acid with absolute ethanol. This reaction is typically carried out under acidic conditions to catalyze the formation of the ester.
Synthesis of 3,4-dihydroxy-benzohydroxamic Acid
The synthesis of the final compound is adapted from the established method for preparing benzohydroxamic acid from its corresponding ethyl ester.[3]
Experimental Protocol:
-
Preparation of Methanolic Hydroxylamine Solution: A solution of hydroxylamine hydrochloride in boiling methanol is prepared.
-
Preparation of Methanolic Potassium Hydroxide Solution: A separate solution of potassium hydroxide in boiling methanol is prepared.
-
Formation of Potassium Hydroxamate: The cooled potassium hydroxide solution is added to the hydroxylamine hydrochloride solution, leading to the precipitation of potassium chloride.
-
Reaction with Ethyl 3,4-dihydroxybenzoate: Ethyl 3,4-dihydroxybenzoate is added to the methanolic solution of potassium hydroxamate. The reaction mixture is stirred, and the intermediate potassium 3,4-dihydroxy-benzohydroxamate precipitates.
-
Formation of 3,4-dihydroxy-benzohydroxamic Acid: The isolated potassium salt is dissolved in dilute acetic acid and heated to form a clear solution. Upon cooling, 3,4-dihydroxy-benzohydroxamic acid crystallizes as a white solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
Biological Activities and Mechanism of Action
3,4-dihydroxy-benzohydroxamic acid exhibits a range of biological activities, primarily attributed to its ability to inhibit ribonucleotide reductase and modulate inflammatory signaling pathways.
Inhibition of Ribonucleotide Reductase
Anti-inflammatory Activity
3,4-dihydroxy-benzohydroxamic acid has demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, it potently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[2] This inhibition is observed at concentrations as low as 6.25 µM, with maximal inhibition occurring at 100 µM.[2]
Modulation of Signaling Pathways
The anti-inflammatory effects of 3,4-dihydroxy-benzohydroxamic acid are mediated through its influence on critical intracellular signaling cascades, most notably the NF-κB and AP-1 pathways.
-
NF-κB Signaling Pathway: 3,4-dihydroxy-benzohydroxamic acid has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in response to LPS stimulation.[2] By preventing the translocation of NF-κB to the nucleus, it effectively blocks the transcription of a host of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[2]
-
AP-1 Signaling Pathway: The compound also attenuates the activity of the AP-1 transcription factor, which is involved in regulating gene expression in response to various stimuli, including inflammatory signals.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of 3,4-dihydroxy-benzohydroxamic acid and a closely related compound.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| 3,4-dihydroxy-benzohydroxamic acid | Nitric Oxide Production | RAW 264.7 | Effective Concentration | 6.25 µM (potent inhibition) | [2] |
| 3,4-dihydroxy-benzohydroxamic acid | Nitric Oxide Production | RAW 264.7 | Maximal Inhibition | 100 µM | [2] |
| 3,4-dihydroxybenzaldoxime | Ribonucleotide Reductase Inhibition | - | IC50 | 38 µM |
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of 3,4-dihydroxy-benzohydroxamic acid.
Nitric Oxide Production Assay
This assay quantifies the level of nitric oxide produced by macrophages, a key indicator of inflammation.
Protocol:
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with varying concentrations of 3,4-dihydroxy-benzohydroxamic acid for a specified period.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 550 nm, and the concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This technique is used to measure the mRNA levels of pro-inflammatory genes.
Protocol:
-
Cell Treatment and RNA Extraction: RAW 264.7 cells are treated as described above, and total RNA is extracted using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for target genes (e.g., iNOS, TNF-α, IL-6) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment: RAW 264.7 cells are grown on coverslips and treated with 3,4-dihydroxy-benzohydroxamic acid and/or LPS.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI.
-
Microscopy and Image Analysis: The localization of the p65 subunit is visualized using a fluorescence microscope, and the degree of nuclear translocation is quantified using image analysis software.
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxy-benzohydroxamic acid.
Caption: Attenuation of the AP-1 signaling pathway by 3,4-dihydroxy-benzohydroxamic acid.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and evaluation of 3,4-dihydroxy-benzohydroxamic acid.
Conclusion
3,4-dihydroxy-benzohydroxamic acid (this compound) is a multifunctional molecule with significant therapeutic potential. Its ability to inhibit ribonucleotide reductase provides a strong rationale for its investigation as an anti-cancer agent. Furthermore, its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and AP-1 signaling pathways, suggest its utility in the treatment of a wide range of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future studies should focus on elucidating the precise IC50 value for ribonucleotide reductase inhibition and expanding the in vivo evaluation of its therapeutic efficacy in various disease models.
References
The Antioxidant Properties of Didox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didox (3,4-Dihydroxybenzohydroxamic acid) is a synthetic molecule originally developed as a potent inhibitor of ribonucleotide reductase for anticancer applications.[1] Subsequent research has unveiled its significant antioxidant and anti-inflammatory properties, positioning it as a promising therapeutic agent for conditions exacerbated by oxidative stress.[1][2] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data from cellular studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Antioxidant Action
This compound employs a multi-faceted approach to mitigate oxidative stress, which involves both direct and indirect mechanisms. Its antioxidant properties are attributed to its chemical structure, featuring a catechol (3,4-dihydroxybenzene) group and a hydroxamic acid moiety.
1.1. Direct Free Radical Scavenging and Iron Chelation this compound functions as a direct scavenger of free radicals.[3] This capability is intrinsically linked to its role as a ribonucleotide reductase inhibitor, which involves quenching tyrosyl free radicals and chelating iron, a critical cofactor for the enzyme's activity.[4][5] By sequestering iron, this compound prevents its participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, thus reducing oxidative damage.[6]
1.2. Upregulation of Endogenous Antioxidant Defenses Studies have demonstrated that this compound can enhance the cellular antioxidant defense system. Treatment with this compound leads to the upregulation of key antioxidant genes, including superoxide dismutase (SOD) and catalase.[1][4] This induction of protective enzymes fortifies cells against subsequent oxidative insults.
1.3. Modulation of Pro-inflammatory and Oxidative Signaling Pathways A significant aspect of this compound's antioxidant effect is its ability to modulate cellular signaling pathways that are activated by oxidative and inflammatory stimuli. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:
-
Inhibit NF-κB Activation: this compound prevents the activation and nuclear translocation of the p65 subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][7] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory and pro-oxidant genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
-
Suppress AP-1 and p38 MAPK Signaling: this compound has been found to reduce the transcriptional activity of Activator Protein-1 (AP-1) and the expression of p38 mitogen-activated protein kinase (MAPK), both of which are involved in inflammatory and stress responses.[4][7]
By inhibiting these pathways, this compound effectively downregulates the expression of inflammatory mediators and enzymes that produce reactive oxygen and nitrogen species (ROS/RNS).[1]
Quantitative Data on Antioxidant and Anti-inflammatory Effects
| Parameter Measured | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 6.25 µM - 100 µM | Potent, dose-dependent inhibition. Maximal inhibition observed at 100 µM. | [7] |
| Intracellular ROS Production | RAW264.7 | LPS, PMA, BSO | Not specified | Suppressed ROS production induced by various agents. | [1][2] |
| iNOS mRNA Expression | RAW264.7 | LPS | 50 µM | Significant inhibition of LPS-induced iNOS mRNA expression. | [7] |
| TNF-α mRNA Expression | RAW264.7 | LPS | 50 µM | Significant inhibition of LPS-induced TNF-α mRNA expression. | [7] |
| IL-6 mRNA & Protein Expression | RAW264.7 | LPS | 50 µM | Inhibition of LPS-induced IL-6 mRNA expression and protein secretion. | [1][7] |
| NF-κB (p65) Nuclear Translocation | RAW264.7 | LPS | Not specified | Inhibited the translocation of the p65 subunit from the cytosol to the nucleus. | [2][7] |
LPS: Lipopolysaccharide; PMA: Phorbol 12-myristate 13-acetate; BSO: Buthionine Sulfoximine; iNOS: Inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Key Experimental Protocols
The following are detailed methodologies for experiments commonly cited in the study of this compound's antioxidant properties.
3.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are plated at a desired density (e.g., 1x10^5 cells/well in a 96-well plate). After allowing for attachment, cells are treated with various concentrations of this compound (solubilized in DMSO and diluted in media) with or without a stimulant like LPS (e.g., 0.1 µg/mL) for a specified duration (typically 24 hours).[7]
3.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[7]
-
3.3. Intracellular ROS Measurement (DCFH-DA Assay)
-
Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells with this compound and/or stimulants as required.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
Load the cells with 5 µM DCFH-DA in HBSS and incubate for a specified time (e.g., 2 hours).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~530 nm).[5]
-
3.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Principle: To quantify the mRNA levels of target genes (e.g., iNOS, TNF-α, SOD1, Catalase).
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the target genes and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, expressing the data as fold change relative to the control group.[7]
-
Visualizations: Pathways and Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
This compound Signaling Pathway in Macrophages
Caption: this compound inhibits LPS-induced inflammatory signaling.
Experimental Workflow for Cellular Antioxidant Assays
Caption: Workflow for assessing this compound's cellular effects.
Conclusion and Future Directions
This compound demonstrates robust antioxidant activity, primarily through the modulation of intracellular signaling pathways, enhancement of endogenous antioxidant defenses, and direct scavenging of reactive species. Its ability to potently inhibit the NF-κB pathway at low micromolar concentrations underscores its potential as a therapeutic agent for a wide range of inflammatory diseases and conditions driven by oxidative stress.[1] While its direct radical scavenging capacity in cell-free systems requires further quantification, the existing cellular data provides a strong rationale for its continued investigation. Future research should focus on clinical trials to evaluate the efficacy of this compound in human diseases characterized by macrophage-mediated inflammation and high levels of oxidative stress.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydroxy-Benzohydroxamic Acid (this compound) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Didox (NSC-324360): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didox (3,4-dihydroxybenzohydroxamic acid), also known as NSC-324360, is a synthetic small molecule that has garnered significant interest in the scientific community for its multifaceted therapeutic potential. Primarily recognized as a potent inhibitor of ribonucleotide reductase (RR), this compound plays a crucial role in the modulation of DNA synthesis and repair, positioning it as a compelling candidate for cancer chemotherapy.[1][2] Beyond its direct effects on cell proliferation, this compound also exhibits properties as an iron chelator and a free radical scavenger, contributing to its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Core Research Applications
This compound has been investigated across a spectrum of preclinical and clinical research areas, demonstrating its versatility as a therapeutic agent.
-
Oncology: The primary application of this compound lies in its anti-neoplastic properties. It has shown efficacy in various cancer models, including:
-
Multiple Myeloma (MM): this compound induces caspase-dependent apoptosis in MM cells and demonstrates synergy with conventional chemotherapeutic agents like melphalan.[2]
-
Prostate Cancer: It acts as a potent radiosensitizer, overcoming Bcl-2 mediated radiation resistance in prostate cancer cells.[5]
-
Rhabdomyosarcoma (RMS): this compound effectively reduces cell viability, clonogenic capability, and motility in both embryonal and alveolar RMS subtypes.[3]
-
Acute Myeloid Leukemia (AML): It is active against a range of human and murine AML cell lines.[6]
-
Colorectal Cancer: this compound enhances the efficacy of doxorubicin in colorectal cancer cell lines.
-
-
Radiosensitization: this compound enhances the sensitivity of cancer cells to ionizing radiation by inhibiting DNA repair mechanisms and modulating the expression of survival proteins like Bcl-2.[5]
-
Anti-inflammatory and Antioxidant Effects: this compound has been shown to suppress pro-inflammatory profiles and oxidative stress. It can reduce the expression of inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and inhibit NF-κB signaling.[6][7] Its free radical scavenging and iron chelating properties contribute to these effects.[3][4]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | MTT | 105 | Not Specified | |
| HT29 | Colorectal Cancer | MTT | 501 | Not Specified | |
| Various AML Lines | Acute Myeloid Leukemia | Not Specified | Mean: 37 (Range: 25.89-52.70) | Not Specified | [6] |
| PC-3 | Prostate Cancer | Not Specified | 5 (used for radiosensitization) | 2 hours pre/post-irradiation | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action
This compound exerts its biological effects through several interconnected mechanisms.
Ribonucleotide Reductase Inhibition
The primary mechanism of action of this compound is the inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RR, this compound depletes the pool of available dNTPs, leading to cell cycle arrest and apoptosis.[2][8]
Caption: this compound inhibits Ribonucleotide Reductase, leading to dNTP depletion and apoptosis.
Iron Chelation and Free Radical Scavenging
This compound possesses iron-chelating properties, which contribute to its RR inhibitory activity, as the R2 subunit of RR requires an iron cofactor.[3] By sequestering iron, this compound further destabilizes the enzyme. Additionally, its ability to scavenge free radicals helps to mitigate oxidative stress and inflammation.[4]
Modulation of Apoptotic and Inflammatory Signaling Pathways
This compound influences key signaling pathways that regulate cell survival and inflammation.
Caption: this compound modulates NF-κB and apoptotic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (NSC-324360)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound (NSC-324360)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound, particularly in combination with radiation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (NSC-324360)
-
Source of ionizing radiation
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Plate a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment.
-
For radiosensitization studies, treat the cells with a specific concentration of this compound (e.g., 5 µM) for a set period (e.g., 2 hours) before and/or after irradiation.
-
Irradiate the cells with varying doses of radiation.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
This compound (NSC-324360) formulated for in vivo administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers
-
-
Procedure:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or a Matrigel mixture) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injections). Administer the vehicle control to the control group.
-
Measure tumor volume (Volume = (Width² x Length)/2) and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Induction of redox imbalance and apoptosis in multiple myeloma cells by the novel triterpenoid 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Didox in the Inhibition of DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Didox (3,4-dihydroxybenzohydroxamic acid) is a potent inhibitor of DNA synthesis with significant potential in oncology and other therapeutic areas. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated DNA synthesis inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound exerts its primary inhibitory effect on DNA synthesis by targeting ribonucleotide reductase (RR).[1][2][3][4] RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in the de novo synthesis of DNA precursors. The RR enzyme is a heterotetramer composed of two subunits, R1 (also known as RRM1) and R2 (RRM2). The R2 subunit contains a crucial tyrosyl free radical stabilized by a di-iron center, which is essential for the catalytic activity of the enzyme.
This compound inhibits RR through a dual mechanism:
-
Direct Inhibition: As a hydroxamic acid derivative, this compound is a structural analog of the substrate and is believed to directly interact with the active site of the R1 subunit, preventing the binding of natural substrates.
-
Iron Chelation: this compound possesses potent iron-chelating properties.[2] By sequestering iron, this compound disrupts the di-iron center within the R2 subunit, leading to the quenching of the essential tyrosyl free radical and subsequent inactivation of the enzyme.
This inhibition of RR leads to a depletion of the intracellular dNTP pools, which in turn stalls DNA replication and induces cell cycle arrest, primarily in the S-phase.[3]
Quantitative Data on this compound Activity
The inhibitory effect of this compound on cell proliferation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Human AML cell lines | Acute Myeloid Leukemia | 25.89 - 52.70 (mean 37) | [4] |
| Murine AML cell lines | Acute Myeloid Leukemia | ~37 | [4] |
| PC-3 | Prostate Cancer | 5 | |
| 9L | Rat Gliosarcoma | ~30 | |
| DAOY | Human Medulloblastoma | Not specified |
Furthermore, treatment with this compound leads to significant alterations in the intracellular dNTP pools, directly reflecting the inhibition of ribonucleotide reductase.
| Cell Line | Treatment | dCTP (% of control) | dGTP (% of control) | dATP (% of control) | Reference(s) |
| 9L | 30 µM this compound for 24 h | 61 | 17 | 155 |
Signaling Pathways and Downstream Effects
The inhibition of DNA synthesis by this compound triggers a cascade of downstream cellular events, primarily linked to the DNA damage response (DDR) pathway.
This compound-Induced DNA Damage and Signaling Cascade
Caption: Signaling pathway of this compound-mediated DNA synthesis inhibition.
The stalling of replication forks due to dNTP depletion leads to the formation of DNA double-strand breaks, a form of DNA damage. This damage is marked by the phosphorylation of histone H2AX (γH2AX) and activates the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.[4]
Activated p53 orchestrates several cellular responses:
-
Cell Cycle Arrest: p53 induces a halt in the cell cycle, predominantly in the S-phase, to prevent the replication of damaged DNA.
-
Apoptosis: p53 modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax. This shift in balance ultimately activates the caspase cascade, resulting in programmed cell death (apoptosis).[1]
Inhibition of DNA Repair and NF-κB Signaling
In addition to inducing DNA damage, this compound has been shown to inhibit DNA repair mechanisms. Studies have demonstrated the downregulation of key DNA repair proteins, such as RAD51, following this compound treatment. This dual action of inducing damage while simultaneously hampering repair mechanisms enhances its cytotoxic effects.
Furthermore, this compound has been observed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is often associated with pro-survival and inflammatory responses in cancer cells.
Experimental Protocols
Ribonucleotide Reductase Activity Assay (Spectrophotometric Method)
This protocol is adapted from established spectrophotometric assays for RR activity and can be used to assess the inhibitory potential of this compound. The assay measures the oxidation of NADPH, which is coupled to the reduction of a ribonucleotide substrate by RR.
Materials:
-
Purified recombinant R1 and R2 subunits of ribonucleotide reductase
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl2, 1 mM EDTA
-
Substrate: 2 mM CDP (or other ribonucleoside diphosphate)
-
Activator: 5 mM ATP
-
Reducing System: 0.25 mM NADPH, 1 µM thioredoxin reductase, 10 µM thioredoxin
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activator, and reducing system components.
-
Add the purified R1 and R2 subunits to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (CDP).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
General Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a multifaceted inhibitor of DNA synthesis that primarily targets ribonucleotide reductase. Its ability to deplete dNTP pools, induce DNA damage, and modulate key signaling pathways involved in cell cycle control and apoptosis makes it a compelling candidate for further investigation and development as an anticancer agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of the ribonucleotide reductase inhibitor this compound in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Effects of Didox
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didox (3,4-dihydroxybenzohydroxamic acid) is a synthetic molecule that has garnered significant interest in the scientific community for its potent biological activities. Primarily known as a ribonucleotide reductase (RR) inhibitor, this compound also exhibits iron-chelating properties, leading to a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its impact on cellular processes, signaling pathways, and its potential as a therapeutic agent. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological interactions to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its biological effects through two primary mechanisms: inhibition of ribonucleotide reductase and chelation of intracellular iron.
-
Ribonucleotide Reductase Inhibition: Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1] this compound, a more potent inhibitor than the well-known RR inhibitor hydroxyurea, blocks the production of deoxyribonucleotides, thereby impeding DNA replication and cell proliferation.[2][3] This mechanism is central to its anti-cancer properties.
-
Iron Chelation: this compound possesses iron-chelating capabilities, contributing to its biological activity.[4] By sequestering intracellular iron, this compound can disrupt the function of iron-dependent enzymes, including the R2 subunit of ribonucleotide reductase, which requires an iron-tyrosyl radical for its catalytic activity. This dual action of RR inhibition and iron chelation enhances its anti-proliferative effects.
Quantitative Biological Data
The following tables summarize the quantitative data on the cytotoxic and pharmacokinetic properties of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | In Combination with Doxorubicin (IC50 of Doxorubicin in µM) | Reference |
| HCT116 | Colorectal Cancer | 105 | 0.4 | [1] |
| HT-29 | Colorectal Cancer | 501 | 0.29 | [1] |
| Huh7 | Liver Cancer | Not specified | Decreased to half its original value | [2] |
| HepG2 | Liver Cancer | Not specified | Decreased to half its original value | [2] |
| Various AML cell lines | Acute Myeloid Leukemia | Mean: 37 (Range: 25.89-52.70) | Not applicable | [5] |
Table 2: Pharmacokinetic Parameters of this compound from Phase I Clinical Trials
| Parameter | 30-minute Infusion (6 g/m²) | 36-hour Infusion (6 g/m²) | Reference |
| Maximum Tolerated Dose (MTD) | Not specified | 6 g/m² | [6] |
| Dose-Limiting Toxicity | Not specified | Hepatic toxicity above 6 g/m² | [6] |
| Mean Peak Plasma Level | 72 µg/mL | 2.8 µg/mL | [6] |
| Area Under the Curve (AUC) - Parent Drug | 232 µg·h/mL | 67.8 µg·h/mL | [6] |
| AUC - 3-hydroxy metabolite | 18.6 µg·h/mL | 55.4 µg·h/mL | [6] |
| AUC - amide metabolite | 23 µg·h/mL | Not detected | [6] |
| Clearance | 24.4 L/h | 97.6 L/h | [6] |
| Mean Serum Alpha t1/2 (at 1,728 mg/m²) | 5.2 min | Not specified | [7] |
| Mean Serum Beta t1/2 (at 1,728 mg/m²) | 41.3 min | Not specified | [7] |
Key Biological Effects and Signaling Pathways
This compound influences several critical cellular processes and signaling pathways, primarily leading to apoptosis, cell cycle arrest, and modulation of inflammatory responses.
Apoptosis and Cell Cycle Regulation
This compound is a potent inducer of apoptosis in various cancer cell lines.[8][9] Its pro-apoptotic effects are mediated through the modulation of the Bcl-2 family of proteins. Studies have shown that this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and a concomitant upregulation of the pro-apoptotic protein Bax.[1][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.
Furthermore, this compound has been shown to induce cell cycle arrest, particularly in the S-phase and G2/M phases, which is consistent with its role as a DNA synthesis inhibitor.[2][11]
Signaling Pathway: this compound-Induced Apoptosis
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In several cancer types, constitutive NF-κB activation promotes cell proliferation and resistance to apoptosis. This compound has been shown to be a potent inhibitor of NF-κB activation.[3] It can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.[12] This inhibitory effect on NF-κB signaling contributes to the anti-inflammatory and pro-apoptotic properties of this compound.
Signaling Pathway: this compound Inhibition of NF-κB
Antioxidant and Anti-inflammatory Effects
Beyond its anti-cancer activities, this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS).[12] In models of inflammation, this compound suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These effects are, at least in part, mediated by its inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow: Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for Bcl-2 and Bax
This protocol is used to determine the effect of this compound on the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This protocol is used to assess the effect of this compound on the DNA-binding activity of NF-κB.
Procedure:
-
Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Prepare nuclear extracts from the treated cells.
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer for 20-30 minutes at room temperature.
-
For supershift analysis, add an antibody specific to the p65 subunit of NF-κB to the binding reaction.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or fluorescent detection system.
Labile Iron Pool Assay
This protocol measures the intracellular chelatable iron pool, which is affected by this compound.
Procedure:
-
Load cells with a fluorescent iron sensor, such as calcein-AM. Calcein-AM is cell-permeable and non-fluorescent until intracellular esterases cleave the AM group, releasing the fluorescent calcein.
-
The fluorescence of calcein is quenched by binding to labile iron.
-
Treat the cells with this compound.
-
Measure the increase in calcein fluorescence using a fluorescence plate reader or flow cytometer. The increase in fluorescence is proportional to the amount of iron chelated by this compound.
Conclusion
This compound is a promising multi-functional molecule with significant potential in oncology and inflammatory diseases. Its dual mechanism of action, involving both ribonucleotide reductase inhibition and iron chelation, provides a robust basis for its anti-proliferative and pro-apoptotic effects. The ability of this compound to modulate key signaling pathways, particularly the NF-κB pathway, further underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological effects of this compound and accelerate its development as a potential therapeutic agent.
References
- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 10. A phase I and pharmacokinetic study of this compound administered by 36 hour infusion. The Cancer Research Campaign Phase I/II Clinical Trials Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Didox In Vitro Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro use of Didox (3,4-dihydroxybenzohydroxamic acid), a potent ribonucleotide reductase inhibitor with iron-chelating and antioxidant properties. These protocols are intended to guide researchers in studying the efficacy and mechanism of action of this compound in various cell-based assays.
Mechanism of Action
This compound is a multifaceted compound that exerts its anti-neoplastic and anti-inflammatory effects through several mechanisms:
-
Ribonucleotide Reductase (RR) Inhibition: this compound is a highly effective inhibitor of the RRM2 subunit of ribonucleotide reductase, the rate-limiting enzyme in the conversion of nucleoside diphosphates to deoxyribonucleoside diphosphates. This inhibition depletes the pool of deoxynucleotides necessary for DNA synthesis and repair, thereby halting cell proliferation.[1][2][3]
-
Iron Chelation: The functionality of the RRM2 subunit is dependent on a diferric center. This compound acts as an iron chelator, modulating the expression of iron-related proteins such as transferrin receptor 1 (TfR1) and H-ferritin.[1][4] This iron-chelating activity contributes to the inhibition of RR and induces cellular iron depletion.[4]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[1][2] Mechanistically, it can lead to the formation of mitochondrial reactive oxygen species (ROS), an increase in the pro-apoptotic protein Bax, and a decrease in anti-apoptotic proteins like Bcl-2 and XIAP.[1][2][5]
-
Modulation of Signaling Pathways: this compound can downregulate the activity of the NF-κB transcription factor, which is involved in inflammation and cell survival.[5][6] This contributes to its anti-inflammatory and pro-apoptotic effects.
-
Antioxidant and Anti-inflammatory Properties: this compound exhibits antioxidant properties by upregulating the expression of antioxidant genes like superoxide dismutase and catalase, and by suppressing the production of reactive oxygen species.[7][8] It also demonstrates anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[7]
Key In Vitro Applications and Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines and to assess its effect on cell proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100, 200, and 500 µM).[9] Replace the medium in the wells with 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Huh7 | Liver Cancer | ~50 (approx.) | 72 |
| HepG2 | Liver Cancer | ~100 (approx.) | 72 |
| RD | Rhabdomyosarcoma | Not specified | Not specified |
| RH30 | Rhabdomyosarcoma | Not specified | Not specified |
| PC-3 | Prostate Cancer | Not specified | Not specified |
| HA22T/VGH | Hepatocellular Carcinoma | Not specified | Not specified |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Not specified | Not specified |
| Acute Myeloid Leukemia (AML) Lines | Acute Myeloid Leukemia | 25.89 - 52.70 | Not specified |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
Table 2: Effect of this compound on Cell Cycle Distribution in Huh-7 Liver Cancer Cells (72h treatment)
| Treatment | Pre-G1 (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 1.3 | 68.2 | 19.8 | 10.7 |
| This compound | 13.7 | 45.1 | 35.8 | 5.4 |
| Doxorubicin (DOX) | 1.3 | 48.6 | 17.5 | 32.6 |
| This compound + DOX | 4.4 | 55.3 | 32.4 | 7.9 |
(Data adapted from a study on Huh-7 cells; specific concentrations may vary)[9]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and iron metabolism.
Protocol: Standard Western Blotting
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Proteins to Investigate:
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound's multifaceted mechanism of action.
References
- 1. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound (a novel ribonucleotide reductase inhibitor) overcomes Bcl-2 mediated radiation resistance in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Use of Didox in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox, also known as 3,4-dihydroxybenzohydroxamic acid, is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs) required for DNA synthesis and repair.[1][2] Due to the elevated activity of RR in rapidly proliferating tumor cells, it serves as a critical target for cancer chemotherapy.[2] this compound acts as a more potent and less toxic derivative of hydroxyurea, demonstrating efficacy against various cancer cell lines, including multiple myeloma, prostate cancer, and leukemia.[2][3][4] Its multifaceted mechanism, which includes the induction of apoptosis, inhibition of DNA repair, and iron chelation, makes it a valuable tool for in vitro cancer studies and a candidate for combination therapies.[2][5][6]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the R2 subunit of ribonucleotide reductase (RRM2).[3][5] This inhibition is achieved through two synergistic actions:
-
Direct RRM2 Inhibition: this compound directly targets the RRM2 subunit, which is essential for the generation of a tyrosyl free radical necessary for the enzyme's catalytic activity.[5][6]
-
Iron Chelation: The functionality of RRM2 is dependent on a diferric iron center.[5] this compound possesses iron-chelating properties, sequestering the iron required by the enzyme and further contributing to its inhibition.[5][6]
The resulting depletion of the cellular dNTP pool leads to the stalling of replication forks, DNA damage, and ultimately, cell cycle arrest and apoptosis.[1][2]
Key Applications in Cell Culture
-
Induction of Apoptosis: this compound is a potent inducer of caspase-dependent apoptosis.[2] It has been shown to activate initiator caspases-8 and -9 and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL, making it suitable for studies on programmed cell death.[1][2]
-
Inhibition of Cell Proliferation: By arresting DNA synthesis, this compound effectively inhibits the proliferation of cancer cells. Its potency can be quantified by determining the half-maximal inhibitory concentration (IC50) using cell viability assays.
-
Cell Cycle Analysis: this compound treatment can lead to cell cycle arrest, often observed as an accumulation of cells in a specific phase.[3] This makes it a useful tool for investigating cell cycle checkpoints.
-
Sensitization to Other Therapies: this compound inhibits DNA repair pathways by downregulating key genes like RAD51.[2] This property can be exploited to sensitize cancer cells to DNA-damaging agents and ionizing radiation.[2][4][7]
-
Anti-inflammatory Studies: In immune cells like macrophages, this compound has been shown to suppress the expression of pro-inflammatory mediators by inhibiting NF-κB signaling.[8]
Quantitative Data Summary: IC50 Values
The cytotoxic and anti-proliferative effects of this compound vary across different cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| AML Lines (mean) | Acute Myeloid Leukemia | 37 | [9] |
| RAW264.7 | Murine Macrophage | 82.4 | [9] |
| PC-3 | Prostate Cancer | ~5 (used for radiosensitization) | [4][7] |
| HA22T/VGH | Hepatocellular Carcinoma | ~200 (used for apoptosis induction) | [10] |
| HL-60 | Promyelocytic Leukemia | <250 (used for apoptosis induction) | [1] |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Reconstitution: this compound (M.W. 169.14 g/mol ) is soluble in DMSO.[11] To prepare a 100 mM stock solution, dissolve 16.91 mg of this compound powder in 1 mL of sterile, high-quality DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[11] When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Note that the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol determines the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
References
- 1. Activation of caspases and induction of apoptosis by novel ribonucleotide reductase inhibitors amidox and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (a novel ribonucleotide reductase inhibitor) overcomes Bcl-2 mediated radiation resistance in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxy-Benzohydroxamic Acid (this compound) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Preparing Didox (N,N'-dihydroxyoxamide) Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox (N,N'-dihydroxyoxamide), also known as 3,4-dihydroxybenzohydroxamic acid, is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides essential for DNA replication and repair.[1][2][3] This activity, along with its iron-chelating properties, makes this compound a valuable tool in cancer research, with studies demonstrating its efficacy in preclinical models of various cancers, including acute myeloid leukemia (AML) and multiple myeloma.[1][2][4] Furthermore, this compound has exhibited significant anti-inflammatory and antioxidant properties, suggesting its potential therapeutic application in inflammatory diseases.[5][6]
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory setting, tailored for researchers in cell biology, pharmacology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for the proper handling and preparation of this compound solutions.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [7] |
| Molecular Weight | 169.13 g/mol | [7] |
| Appearance | Solid | N/A |
| Purity | ≥98% | [7] |
| CAS Number | 69839-83-4 | [7] |
Solubility and Stability of this compound Solutions
The solubility and stability of this compound are critical factors for ensuring the accuracy and reproducibility of experimental results. Quantitative data on solubility and general stability guidelines are summarized in Table 2.
| Solvent | Solubility | Storage Conditions | Stability Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 27.5 mg/mL (162.6 mM) | Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[8] | Avoid repeated freeze-thaw cycles.[8] |
| Phosphate-Buffered Saline (PBS) | Soluble | Used for preparing working dilutions from stock solutions. Prepare fresh for immediate use. | Stability in aqueous solutions is limited. |
| Complex Vehicle (for in vivo use) | ≥ 2.75 mg/mL (16.26 mM) | Prepare fresh before each use. | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[8] |
Note: For cell culture experiments, the final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 16.913 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[8]
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.[9]
-
Final Concentration: For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 100 mM this compound stock to 999 µL of cell culture medium).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Key Applications and Experimental Workflows
Application 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10] this compound has been shown to have cytotoxic effects on various cancer cell lines, with IC₅₀ values in the low micromolar range.[4][8]
Experimental Workflow:
Protocol 3: Detailed MTT Assay Protocol
Materials:
-
Cells of interest
-
96-well flat-bottom cell culture plates
-
This compound working solutions (from Protocol 2)
-
Vehicle control (cell culture medium with DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of this compound.
Application 2: Evaluation of Anti-Inflammatory Activity via Nitric Oxide (NO) Assay
This compound has been shown to suppress the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][6][11] The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[6]
Experimental Workflow:
Protocol 4: Detailed Nitric Oxide (Griess) Assay Protocol
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
96-well cell culture plates
-
This compound working solutions
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Mechanism of Action: Signaling Pathways
This compound primarily functions as a ribonucleotide reductase inhibitor, which depletes the pool of deoxyribonucleotides necessary for DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2] Additionally, this compound has been shown to modulate inflammatory signaling pathways, notably by inhibiting the activation of NF-κB.[4][5]
Signaling Pathway of this compound Action:
Conclusion
This compound is a versatile research compound with significant potential in both oncology and immunology. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies. Proper preparation and handling of this compound solutions are paramount for obtaining reliable and reproducible data. By following these detailed methodologies, scientists can effectively investigate the multifaceted biological activities of this compound.
References
- 1. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxy-Benzohydroxamic Acid (this compound) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Didox Applications in Multiple Myeloma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox (3,4-dihydroxybenzohydroxamic acid) is a ribonucleotide reductase inhibitor that has demonstrated significant anti-tumor activity in preclinical studies of multiple myeloma. By targeting a crucial enzyme for DNA synthesis and repair, this compound induces apoptosis and sensitizes myeloma cells to conventional chemotherapeutic agents. These application notes provide a comprehensive overview of the mechanisms of action of this compound and its potential applications in multiple myeloma research, along with detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its anti-myeloma effects through a multi-faceted mechanism primarily centered on the inhibition of ribonucleotide reductase (RR). This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[1]
The inhibition of RR by this compound leads to the depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and induces DNA damage. This triggers a cascade of events culminating in caspase-dependent apoptosis.[1]
Furthermore, research has shown that this compound downregulates the expression of key anti-apoptotic proteins belonging to the Bcl-2 family, including Bcl-2, Bcl-xL, and XIAP.[1] This shift in the balance towards pro-apoptotic proteins lowers the threshold for apoptosis induction.
In addition to its effects on apoptosis, this compound also impairs the DNA repair machinery within myeloma cells. Specifically, it has been shown to downregulate the expression of RAD51, a key protein involved in homologous recombination, a major DNA double-strand break repair pathway.[1] This inhibition of DNA repair enhances the cytotoxic effects of this compound and can synergize with DNA-damaging agents.
Key Applications in Multiple Myeloma Research
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in multiple myeloma cell lines. Its ability to trigger programmed cell death makes it a valuable tool for studying apoptotic pathways and for screening for novel apoptosis-inducing agents.
-
Inhibition of DNA Synthesis and Repair: As a ribonucleotide reductase inhibitor, this compound can be used to investigate the cellular processes of DNA replication and repair in myeloma cells. Its targeted action allows for the specific interrogation of these pathways.
-
Synergistic Combinations with Chemotherapy: Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with the alkylating agent melphalan.[1] This suggests that this compound could be used to enhance the efficacy of standard-of-care chemotherapies and potentially overcome drug resistance. The combination index (CI) for this compound and melphalan has been determined to be less than 0.7, indicating strong synergism.[1]
-
Overcoming Drug Resistance: By targeting both DNA synthesis and repair, and by downregulating anti-apoptotic proteins, this compound may have the potential to overcome resistance to conventional chemotherapeutic agents in multiple myeloma.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| RPMI-8226 | ~37 | 72 | [2][3] |
| U266 | ~37 | 72 | [2][3] |
| MM.1S | ~37 | 72 | [2][3] |
Note: The IC50 values are approximated from a study on various AML cell lines, as specific values for multiple myeloma cell lines were not available in the searched literature. The original study on this compound in multiple myeloma by Raje et al. (2006) did not provide specific IC50 values.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Multiple Myeloma Cells
| Protein | Change in Expression | Method of Detection | Reference |
| Bcl-2 | Downregulation | Transcriptional Profiling, Western Blot | [1] |
| Bcl-xL | Downregulation | Transcriptional Profiling, Western Blot | [1] |
| XIAP | Downregulation | Transcriptional Profiling, Western Blot | [1] |
| RAD51 | Downregulation | Transcriptional Profiling, Western Blot | [1] |
Note: Quantitative fold-change data from the primary literature was not available in the searched results. The downregulation was confirmed by both transcriptional profiling and Western blot analysis.
Table 3: Synergistic Effect of this compound and Melphalan in Multiple Myeloma Cells
| Drug Combination | Combination Index (CI) | Method | Interpretation | Reference |
| This compound + Melphalan | < 0.7 | Chou-Talalay | Strong Synergism | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells in multiple myeloma cell cultures treated with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed multiple myeloma cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of Bcl-2 and RAD51 Expression
Objective: To determine the effect of this compound on the protein expression levels of Bcl-2 and RAD51.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Bcl-2, RAD51, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat multiple myeloma cells with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, RAD51, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound in multiple myeloma cells.
Caption: Experimental workflow for evaluating this compound in multiple myeloma.
References
- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML | PLOS One [journals.plos.org]
- 3. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Didox-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox (3,4-dihydroxybenzohydroxamic acid) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides essential for DNA replication.[1][2] By targeting the RRM2 subunit of RR, this compound effectively halts DNA synthesis, leading to cell cycle arrest and the induction of apoptosis in rapidly proliferating cancer cells.[1][3] Furthermore, this compound exhibits iron-chelating properties, which are thought to contribute to its anticancer activity by sequestering iron necessary for RR function.[1][3] These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| HCT116 | Colorectal Carcinoma | 105 | Not Specified | [4] |
| HT29 | Colorectal Adenocarcinoma | 501 | Not Specified | [4] |
| SiHa | Cervical Cancer | 16.43 | Not Specified | [1] |
| HA22T/VGH | Hepatocellular Carcinoma | 200 (concentration used for apoptosis induction) | 24, 48, 72 hours | [1] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Not specified, but induced caspase-dependent apoptosis | Not Specified | [2] |
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
This table presents the percentage of apoptotic cells in the HA22T/VGH human hepatocellular carcinoma cell line after treatment with 200 µM this compound, as determined by Annexin V/FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]
| Treatment Duration | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| 24 hours | >20% | [1] |
| 48 hours | ~40% | [1] |
| 72 hours | >60% | [1] |
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by the inhibition of ribonucleotide reductase and iron chelation, leading to DNA damage and cell cycle arrest. The subsequent signaling cascade involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, culminating in the activation of caspases.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cancer cells.
References
Application Notes and Protocols for Testing Didox as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Didox as a radiosensitizing agent. The methodologies described are based on established preclinical testing strategies for radiosensitizers and specific findings related to this compound.
Introduction to this compound as a Radiosensitizer
This compound (3,4-dihydroxybenzohydroxamic acid) is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[1][2][3][4] By inhibiting RR, this compound depletes the pool of deoxyribonucleotides available for DNA synthesis and repair.[1][3] This interference with DNA repair mechanisms is a key contributor to its radiosensitizing effects.[3] When combined with ionizing radiation (IR), this compound can enhance the cytotoxic effects of radiation on cancer cells.[1][2]
The radiosensitizing mechanism of this compound is multifaceted and includes:
-
Inhibition of Ribonucleotide Reductase: This is the primary mechanism, leading to a depletion of dNTP pools required for DNA repair.[1][5]
-
Induction of DNA Damage: this compound treatment can lead to an increase in DNA strand breaks, as evidenced by the formation of γH2AX foci.[6]
-
Modulation of Cell Cycle Progression: this compound can cause cell cycle arrest, particularly in the S-phase, which can influence sensitivity to radiation.[1][7] It has also been shown to reduce the radiation-induced G2M block.[1][2]
-
Regulation of Apoptotic Pathways: this compound has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[1][2]
-
Inhibition of NFκ-B Activity: this compound can suppress the activity of the transcription factor NFκ-B, which is involved in pro-survival signaling pathways activated by radiation.[1][2]
In Vitro Protocols for Evaluating this compound as a Radiosensitizer
A series of in vitro assays are essential to characterize the radiosensitizing effects of this compound at the cellular level.
-
Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area should be used. For example, prostate cancer (e.g., PC-3, DU-145), breast cancer (e.g., MCF-7), or glioma (e.g., U251) cell lines have been used in radiosensitizer studies.[2][8][9]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound.
-
Protocol:
-
Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition.
-
Allow cells to attach for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 2-24 hours) before or after irradiation.[2] A concentration of 5 µM has been previously used.[1][2]
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After treatment, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction (SF) for each treatment condition and plot the survival curves.
-
Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
-
-
Data Presentation:
| Treatment Group | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Factor (DEF) at 50% Survival |
| Radiation Alone | Value | 1.0 |
| This compound (5 µM) + Radiation | Value | Value |
| This compound (10 µM) + Radiation | Value | Value |
This protocol assesses the effect of this compound and radiation on cell cycle distribution.
-
Protocol:
-
Seed cells in 60 mm dishes and allow them to attach.
-
Treat cells with this compound, radiation, or a combination of both as described in the clonogenic assay protocol.
-
At various time points post-treatment (e.g., 24, 48 hours), harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Presentation:
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | Value | Value | Value |
| This compound Alone | Value | Value | Value |
| Radiation Alone | Value | Value | Value |
| This compound + Radiation | Value | Value | Value |
This technique is used to investigate the molecular mechanisms underlying the radiosensitizing effects of this compound.
-
Protocol:
-
Treat cells with this compound and/or radiation as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., RRM1, RRM2, γH2AX, Bcl-2, Bax, NFκ-B, p53).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
In Vivo Protocol for Evaluating this compound as a Radiosensitizer
In vivo studies are crucial to validate the radiosensitizing efficacy of this compound in a more complex biological system.
-
Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft tumor models.[10][11]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.[8]
-
Grouping: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Irradiation: Locally irradiate the tumors with a clinically relevant fractionation schedule (e.g., 2-3 Gy per fraction for 5-10 fractions).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: The primary endpoint is typically tumor growth delay or tumor control.[10] Animal body weight and overall health should also be monitored as indicators of toxicity.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Delay (days) |
| Vehicle Control | Value | - |
| This compound Alone | Value | Value |
| Radiation Alone | Value | Value |
| This compound + Radiation | Value | Value |
Visualization of Pathways and Workflows
Caption: this compound's multifaceted mechanism as a radiosensitizer.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (a novel ribonucleotide reductase inhibitor) overcomes Bcl-2 mediated radiation resistance in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Syntheses and in vitro anticancer properties of novel radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jabonline.in [jabonline.in]
Application Notes and Protocols: Didox in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox (5,5-dimethyl-1-pyrroline N-oxide), a novel inhibitor of ribonucleotide reductase, has demonstrated significant potential as an adjuvant in chemotherapy.[1][2] Its multifaceted mechanism of action, which includes the inhibition of DNA synthesis and repair, free radical scavenging, and iron chelation, positions it as a promising agent to enhance the efficacy of conventional chemotherapeutics while mitigating their toxic side effects.[1][3] These application notes provide a comprehensive overview of the use of this compound in combination with chemotherapy agents, with a focus on doxorubicin, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects through several mechanisms:
-
Ribonucleotide Reductase (RR) Inhibition: As a potent inhibitor of the R2 subunit of ribonucleotide reductase, this compound blocks the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and repair, which is critical for rapidly proliferating cancer cells.[3][4][5]
-
Iron Chelation: this compound acts as an iron chelator, sequestering iron that is essential for the activity of ribonucleotide reductase and overall cell proliferation.[3]
-
Free Radical Scavenging: this compound possesses antioxidant properties, enabling it to scavenge damaging free radicals.[2] This is particularly relevant in mitigating the cardiotoxicity associated with anthracyclines like doxorubicin, which is mediated by iron-catalyzed redox cycling and free radical generation.[2]
-
Modulation of Signaling Pathways: this compound has been shown to downregulate pro-survival signaling pathways, including the NF-κB pathway, and anti-apoptotic proteins like Bcl-2.[4][5]
Data Presentation: this compound in Combination with Doxorubicin
The combination of this compound with doxorubicin (DOX) has been investigated in various cancer models, demonstrating synergistic or additive cytotoxic effects against cancer cells while protecting non-cancerous tissues.
In Vitro Efficacy
| Cancer Type | Cell Line(s) | This compound Effect on Doxorubicin IC50 | Combination Index (CI) | Key Findings | Reference(s) |
| Liver Cancer | Huh7, HepG2 | Decreased by half | 0.81 - 0.9 (Additive) | Increased S-phase cell cycle arrest and caspase-3 levels. | [1][6] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468, MDA-MB-231 | Reduced by more than half | Synergistic | Downregulation of NF-κB proteins and mutant p53. | [5][7] |
| Colon Cancer | HCT116, HT29 | IC50 shift from 0.96 µM to 0.4 µM (HCT116) and 0.88 µM to 0.29 µM (HT29) | 0.8 - 1.2 (Additive) | Marked elevation of pro-apoptotic genes (p53, bax) and downregulation of anti-apoptotic genes (bcl2, bclx). Increased caspase-3. | [8] |
In Vivo Efficacy and Cardioprotection
| Cancer Model | Animal Model | This compound Treatment | Doxorubicin Treatment | Combination Effect on Tumor Growth | Cardioprotective Effects | Reference(s) |
| Liver Cancer | Mice | 150 mg/kg daily | 15 mg/kg | Potentiated cytotoxicity | Prolonged median survival time, decreased mortality risk by 3.7-fold, reverted cardiomegaly and cardio-pathological features. | [1][6] |
| Mammary Tumor | Mouse | Not specified | Not specified | Significant (greater than additive) enhancement of antitumor activity. | Restored left ventricular function by over 40% after a >50% decrease with DOX alone. | [2] |
| Triple-Negative Breast Cancer (TNBC) | Ncr-nude mice with MDA-MB-468 xenografts | 425 mg/kg daily | 10 mg/kg/week (2 doses) then 2 mg/kg/week (3 doses) | 90% lower final tumor volume compared to vehicle (DOX alone: 70% lower; this compound alone: 50% lower). | Prevented the increase in heart weight observed with DOX alone. | [7] |
| Acute Myeloid Leukemia (AML) | Mice with luciferase-tagged AML cells | 425 mg/kg daily for 5 days | N/A (this compound monotherapy) | Significantly reduced leukemic burden and provided a significant survival benefit. | Minimal effect on normal tissue morphology. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in combination with chemotherapy agents.
In Vitro Cell Viability and Synergy Assay
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent (e.g., doxorubicin) alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines (e.g., Huh7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent (e.g., Doxorubicin)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the overnight medium from the cells and add the drug-containing medium. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each drug alone using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cells for implantation (e.g., MDA-MB-468)
-
Matrigel or similar extracellular matrix
-
This compound and chemotherapy agent formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Treatment Administration: Administer the treatments according to the predetermined schedule and route (e.g., intraperitoneal injection for this compound, intravenous injection for doxorubicin).[9][10]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.[12]
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI).
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound and chemotherapy on the expression of key proteins in relevant signaling pathways (e.g., NF-κB, Bcl-2).
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11]
Visualizations
Signaling Pathway of this compound and Doxorubicin Combination Therapy
Caption: this compound and Doxorubicin combination signaling pathway.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. This compound potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Didox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox (3,4-dihydroxybenzohydroxamic acid) is a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides.[1][2] This process is fundamental for DNA synthesis and repair.[1] By inhibiting RR, this compound effectively depletes the cellular pool of deoxyribonucleotides, leading to the suppression of DNA synthesis. This mechanism makes this compound a compound of significant interest in cancer research, as rapidly proliferating cancer cells are highly dependent on a constant supply of deoxyribonucleotides for their growth and division.[1][3]
The cellular consequences of this compound treatment are multifaceted, including the induction of cell cycle arrest, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS).[1][4][5][6] Furthermore, this compound has been reported to possess iron-chelating properties and to modulate key signaling pathways involved in cell survival, such as those involving NF-κB and Bcl-2.[4][5][7][8]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a population. It is an indispensable tool for elucidating the cellular effects of therapeutic agents like this compound. These application notes provide detailed protocols for the flow cytometric analysis of apoptosis, cell cycle distribution, and intracellular ROS levels in cells treated with this compound.
Mechanism of Action of this compound
This compound exerts its primary effect by inhibiting the M2 subunit of ribonucleotide reductase (RRM2).[9][10] This inhibition disrupts the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] The resulting dNTP pool imbalance triggers a cascade of cellular events, including:
-
Replication Stress and DNA Damage: The lack of dNTPs leads to the stalling of replication forks, causing DNA damage and activating cellular stress responses.
-
Cell Cycle Arrest: Checkpoint mechanisms are activated to halt cell cycle progression, often in the S-phase, to allow for potential DNA repair.[1][6]
-
Induction of Apoptosis: If the DNA damage is irreparable, the cell undergoes programmed cell death.[3][4] this compound has been shown to induce caspase-dependent apoptosis and downregulate anti-apoptotic proteins like Bcl-2.[3]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS, contributing to oxidative stress and further cellular damage.[4][5]
-
Iron Chelation: this compound can chelate iron, which is an essential cofactor for the activity of ribonucleotide reductase, potentially contributing to its inhibitory effect.[4][5]
Below is a diagram illustrating the proposed signaling pathway of this compound's action.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on cultured cells using flow cytometry. It is recommended to optimize parameters such as cell density, this compound concentration, and incubation time for each specific cell line and experimental setup.
General Experimental Workflow
The general workflow for analyzing this compound-treated cells by flow cytometry is outlined below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a predetermined time (e.g., 24, 48, 72 hours).[4] Include a vehicle-only control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add PI staining solution to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate single-stain controls for compensation setup.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (Mid Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control |
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and prevent its staining.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use doublet discrimination to exclude cell aggregates.
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (Mid Conc.) | |||
| This compound (High Conc.) |
Protocol 3: Reactive Oxygen Species (ROS) Detection using Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures the intracellular levels of ROS. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.[11][12]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Serum-free medium
-
PBS
-
DCFH-DA stock solution
-
Flow cytometry tubes
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1. A positive control group treated with a known ROS inducer should be included.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Staining:
-
Wash the cells with serum-free medium.
-
Resuspend the cells in pre-warmed serum-free medium containing DCFH-DA (typically 5-10 µM).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with cold PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS and analyze immediately on a flow cytometer.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in MFI (vs. Vehicle Control) |
| Vehicle Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (Mid Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control (H₂O₂) |
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the cellular effects of this compound using flow cytometry. By systematically analyzing apoptosis, cell cycle progression, and ROS production, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. The quantitative data generated from these assays, when presented in the structured tables provided, will facilitate clear interpretation and comparison across different experimental conditions. The accompanying diagrams of the signaling pathway and experimental workflow serve to visually summarize the key concepts and procedures, aiding in experimental design and data interpretation.
References
- 1. What are RNR inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 11. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
Measuring DNA Damage After Didox Exposure: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didox (3,4-dihydroxybenzohydroxamic acid) is a ribonucleotide reductase inhibitor that interferes with DNA synthesis and repair, making it a compound of interest in cancer research.[1][2] By depleting the pool of deoxyribonucleotides necessary for DNA replication and repair, this compound can induce DNA damage and trigger apoptosis in cancer cells.[2][3] This document provides detailed application notes and experimental protocols for measuring DNA damage in cells exposed to this compound. The methodologies described herein are essential for researchers investigating the genotoxic effects of this compound and its potential as a therapeutic agent.
Mechanism of Action: this compound-Induced DNA Damage
This compound primarily functions by inhibiting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides. This inhibition leads to a depletion of the cellular dNTP pool, which is critical for both DNA replication and repair. The resulting replicative stress can cause DNA strand breaks. This compound has also been shown to downregulate the expression of key DNA repair proteins, such as RAD51, further exacerbating DNA damage.[4] This accumulation of DNA damage can activate cell cycle checkpoints and ultimately lead to programmed cell death, or apoptosis.[2]
Key Assays for Measuring DNA Damage
Several well-established methods can be employed to quantify the extent of DNA damage and apoptosis following this compound exposure. This section provides an overview of three key assays: the Comet Assay, γ-H2AX Foci Formation Assay, and the Annexin V/PI Apoptosis Assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[5] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks (DSBs).[1][4] Immunofluorescence microscopy can be used to visualize and quantify the formation of discrete nuclear foci containing γ-H2AX, where each focus is thought to represent a single DSB.[1]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][6] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to identify these early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalator, is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[2][3][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on apoptosis. While qualitative evidence shows this compound induces DNA damage detectable by γ-H2AX assays, specific quantitative data for comet assays and γ-H2AX foci formation were not available in the reviewed literature. The provided protocols will enable researchers to generate this data.
Table 1: this compound-Induced Apoptosis in HA22T/VGH Hepatocellular Carcinoma Cells
| Treatment | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) |
| Control (Untreated) | ~5% | ~5% | ~5% |
| This compound (200 µM) | ~15% | ~25% | ~35% |
Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Alkaline and Neutral Comet Assay
This protocol allows for the detection of both single- and double-strand DNA breaks (alkaline) or primarily double-strand breaks (neutral).
Materials:
-
Frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutral electrophoresis buffer (1x TBE or similar)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
PBS (phosphate-buffered saline)
-
Cell scrapers
-
Microcentrifuge tubes
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a negative control (vehicle-treated) and a positive control (e.g., treated with H₂O₂).
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Encapsulation: Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C) and immediately pipette onto the pre-coated slide. Gently spread to form a thin layer and allow to solidify on a cold flat surface for 10 minutes.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding (Alkaline Assay): Gently rinse the slides with distilled water and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Electrophoresis (Alkaline Assay): Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Electrophoresis (Neutral Assay): After lysis, equilibrate the slides in cold neutral electrophoresis buffer for 30 minutes. Perform electrophoresis according to established neutral comet assay protocols (e.g., 50V for 1 hour).
-
Neutralization: After electrophoresis, gently slide the slides into a neutralization buffer and incubate for 5-10 minutes. Repeat this step twice.
-
Staining: Stain the slides with a suitable DNA dye (e.g., SYBR® Green I) for 5-15 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify parameters such as percent DNA in the tail, tail length, and tail moment.
Protocol 2: γ-H2AX Immunofluorescence Staining and Foci Quantification
This protocol details the immunofluorescent labeling of γ-H2AX foci for visualization and quantification.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An average of at least 50-100 cells per treatment condition is recommended for statistical significance. Automated image analysis software can be used for high-throughput quantification.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol describes the staining of cells with Annexin V and Propidium Iodide for flow cytometric analysis of apoptosis.[2][3][6]
Materials:
-
Treated and control cells in suspension
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound-induced DNA damage and the general workflow for its measurement.
Caption: this compound-induced DNA damage signaling pathway.
Caption: Experimental workflow for measuring DNA damage.
References
- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53‐mediated induction of Cox‐2 counteracts p53‐ or genotoxic stress‐induced apoptosis | The EMBO Journal [link.springer.com]
- 6. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
determining optimal Didox concentration in vitro
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Didox in vitro. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (3,4-dihydroxy-benzohydroxamic acid) is a synthetic inhibitor of the enzyme ribonucleotide reductase (RR).[1][2] The primary mechanism of action involves inhibiting the RRM2 subunit of RR.[3] This inhibition is achieved through its properties as an iron chelator, as the RRM2 subunit's function is dependent on a diferric center in its active site.[3] By inhibiting RR, this compound blocks the rate-limiting step in the production of deoxyribonucleotides (dNTPs), which are essential for DNA synthesis and repair.[2][3][4] This leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in proliferating cells.[3][4][5]
Q2: What is a typical starting concentration range for a this compound experiment?
The effective concentration of this compound is highly dependent on the cell line and experimental duration. Based on published studies, a broad titration range is recommended to start. Experiments have utilized concentrations ranging from 1 µM to 500 µM.[6][7] For initial range-finding experiments, it is advisable to test a wide spectrum of concentrations (e.g., 1, 10, 25, 50, 100, 200 µM) to identify the active range for your specific cell model.[5][6][7]
Q3: How long should I incubate cells with this compound?
The effects of this compound are both dose- and time-dependent.[6][7] Common incubation periods for in vitro assays are 24, 48, and 72 hours.[6][7] A 72-hour incubation is frequently used to determine IC50 values, as this allows sufficient time for the effects on DNA synthesis to manifest as reduced cell viability.[5]
Q4: Which assay is most suitable for determining the optimal concentration and IC50 value?
A cell viability or cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose and has been cited in studies with this compound.[6][7] Other common tetrazolium-based assays like WST-1, WST-8 (CCK-8), or XTT are also suitable alternatives.[8] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[8]
Q5: Is this compound expected to be cytotoxic?
Yes, the intended mechanism of this compound as an anticancer agent is to induce cytotoxicity and apoptosis in proliferating cells.[2][5] It has been shown to reduce cell viability and clonogenic capability in various cancer cell lines.[3] The goal of determining the optimal concentration is to find the dose range that is effective against the target cells while allowing for the study of specific mechanisms without inducing immediate, non-specific cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the general workflow for determining its optimal concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dojindo.com [dojindo.com]
Technical Support Center: Overcoming Resistance to Didox in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments related to overcoming resistance to Didox in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to chemotherapeutic agents like this compound is a multifaceted issue. The most frequently observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), actively pumps this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Target: Modifications or mutations in the molecular target of this compound can prevent the drug from binding effectively.
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms to more efficiently fix the DNA damage induced by this compound.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to programmed cell death triggered by this compound.
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/Akt/mTOR and MAPK/ERK are often hyperactivated in resistant cells, promoting cell survival and proliferation despite drug treatment.
Q2: How can I experimentally determine the IC50 value of this compound for my sensitive and resistant cell lines?
A2: The half-maximal inhibitory concentration (IC50) value can be determined using a cell viability assay. A common and reliable method is the MTT or CCK-8 assay. You would treat your cells with a range of this compound concentrations for a specific period (e.g., 48 or 72 hours) and then measure the percentage of viable cells relative to an untreated control. The IC50 is the concentration of this compound that reduces cell viability by 50%.
Q3: I suspect increased drug efflux is the cause of resistance in my cell line. How can I verify this?
A3: To investigate the role of drug efflux pumps, you can perform a dye accumulation/efflux assay using a fluorescent substrate of ABC transporters, such as Rhodamine 123 or Calcein-AM. In this assay, you would compare the intracellular accumulation of the dye in your sensitive and resistant cells. Resistant cells overexpressing efflux pumps will show lower fluorescence intensity. You can also use known inhibitors of these pumps (e.g., Verapamil for P-gp) to see if you can restore dye accumulation and, subsequently, sensitivity to this compound.
Troubleshooting Guides
Issue 1: High variability in my cell viability assay results when testing this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique. |
| Edge effects in the microplate | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination (bacterial or mycoplasma) | Regularly test your cell cultures for contamination. Discard any contaminated stocks and use fresh, certified cells. |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Vortex thoroughly. |
Issue 2: Western blot shows no difference in the expression of P-gp (ABCB1) between my sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Resistance is not mediated by P-gp | Investigate other resistance mechanisms. Check the expression of other ABC transporters like MRP1 or BCRP. Assess apoptosis-related proteins or DNA repair enzymes. |
| Poor antibody quality | Use a validated antibody for P-gp. Check the antibody datasheet for recommended conditions and positive controls. |
| Protein degradation | Use protease inhibitors in your lysis buffer and keep samples on ice to prevent protein degradation. |
| Low protein expression | Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent. |
Quantitative Data Summary
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| MCF-7 (Sensitive) | 0.5 ± 0.08 | 1.0 |
| MCF-7/Didox-R (Resistant) | 12.5 ± 1.2 | 25.0 |
| A549 (Sensitive) | 1.2 ± 0.15 | 1.0 |
| A549/Didox-R (Resistant) | 28.8 ± 2.5 | 24.0 |
| Data are presented as mean ± standard deviation from three independent experiments. The Resistance Index is calculated as (IC50 of resistant cells) / (IC50 of sensitive cells). |
Table 2: Relative Expression of Resistance-Associated Proteins
| Protein | MCF-7 (Sensitive) | MCF-7/Didox-R (Resistant) | Fold Change |
| P-gp (ABCB1) | 1.0 | 15.2 | ↑ 15.2x |
| Bcl-2 | 1.0 | 8.5 | ↑ 8.5x |
| Bax | 1.0 | 0.4 | ↓ 2.5x |
| p-Akt (Ser473) | 1.0 | 6.8 | ↑ 6.8x |
| Protein levels were determined by Western blot and quantified by densitometry, normalized to β-actin as a loading control. Values are relative to the sensitive cell line. |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM. For inhibitor groups, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes before adding the dye.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates higher efflux activity.
Visualizations
Caption: Key signaling pathways involved in this compound resistance.
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Decision tree for troubleshooting this compound resistance.
Technical Support Center: Minimizing Didox Cytotoxicity to Normal Cells
Welcome to the technical support center for Didox (3,4-dihydroxybenzohydroxamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in experiments while minimizing its cytotoxic effects on normal, non-cancerous cells. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-functional compound that primarily acts as an inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs) required for DNA synthesis and repair.[1][2] By inhibiting RR, this compound can impede cell proliferation. Additionally, it exhibits antioxidant properties as a free radical scavenger and functions as an iron chelator.[3][4][5] This iron-chelating activity may contribute to its antitumor effects by sequestering iron necessary for enzymes like RR.[5]
Q2: What is the main application of this compound in the context of cytotoxicity to normal cells?
A2: The predominant application of this compound found in the literature is not focused on its own cytotoxicity, but rather its use as a protective agent for normal cells when used in combination with other chemotherapeutics, most notably doxorubicin (DOX).[3][6] this compound has been shown to protect against DOX-induced cardiotoxicity in animal models, a major dose-limiting side effect.[3][6]
Q3: How does this compound protect normal cells from doxorubicin-induced toxicity while enhancing its effect on cancer cells?
A3: this compound appears to have a dual effect. In normal cells, particularly cardiomyocytes, its antioxidant and iron-chelating properties are thought to counteract the oxidative stress and reactive oxygen species (ROS) generation induced by doxorubicin, which is a key mechanism of its cardiotoxicity.[3] In cancer cells, by inhibiting ribonucleotide reductase, this compound depletes the dNTP pool, which compromises DNA synthesis and repair.[2] This can synergize with DNA-damaging agents like doxorubicin, making the cancer cells more susceptible to its cytotoxic effects.[2][3]
Q4: I am observing high cytotoxicity in my normal cell line controls when using this compound alone. What are the likely causes and how can I mitigate this?
A4: High cytotoxicity in normal cells can stem from several factors:
-
High Compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Prolonged Exposure Time: The incubation period may be too long, leading to increased cell death.
-
Compound Instability: Degradation of the compound could lead to toxic byproducts.
To mitigate this, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific normal and cancer cell lines to identify a therapeutic window.[7] Optimizing the treatment duration and ensuring you are using freshly prepared compound solutions are also critical steps.[7]
Q5: Can N-acetylcysteine (NAC) be used to protect normal cells from this compound-induced cytotoxicity?
A5: While research directly combining this compound with N-acetylcysteine (NAC) for cytoprotection is not prominent in the provided search results, the use of NAC as a general cytoprotective agent against oxidative stress is well-documented.[8][9] NAC is an antioxidant that can increase the intracellular levels of glutathione (GSH), a key cellular antioxidant, and can also directly scavenge reactive oxygen species.[8][9] Given that this compound can suppress ROS, and NAC can mimic this effect, it is plausible that NAC could offer some protection. However, it's important to note that NAC has also been shown to have a proliferative effect on some cancer cells, which could potentially interfere with the intended anti-cancer effects of the primary drug.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at low this compound concentrations. | The normal cell line being used is highly sensitive to this compound. | Test a different normal cell line from a similar tissue of origin to assess if the sensitivity is cell-type specific.[7] |
| Prolonged exposure to this compound. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period that maximizes cancer cell death while minimizing toxicity to normal cells.[7] | |
| Instability of the this compound compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment and adhere to the manufacturer's storage and handling instructions.[7] | |
| This compound is not potentiating the cytotoxicity of doxorubicin in cancer cells. | Sub-optimal concentration of this compound. | Perform a synergy assay with varying concentrations of both this compound and doxorubicin to find the optimal synergistic ratio. |
| The cancer cell line may be resistant to the mechanism of action. | Investigate the expression levels of ribonucleotide reductase (RRM2 subunit) in the cancer cell line, as this is a primary target of this compound.[1][6] | |
| Incorrect timing of drug administration in combination studies. | Experiment with different administration schedules (e.g., pre-treatment with this compound, co-administration, post-treatment). | |
| Inconsistent results across experiments. | Errors in pipetting or cell seeding density. | Use calibrated pipettes, ensure proper mixing of reagents, and use a consistent cell seeding density for all experiments.[7] |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Vehicle control (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the vehicle is low (typically <0.5%) and consistent across all wells. |
Quantitative Data Summary
The following table summarizes the effect of this compound in combination with Doxorubicin (DOX) on the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Treatment | IC50 (µM) | Fold Change in DOX IC50 with this compound | Reference |
| Huh7 (Liver Cancer) | DOX alone | Not specified | - | [3] |
| DOX + this compound | Decreased by half | 2.0x | [3] | |
| HepG2 (Liver Cancer) | DOX alone | Not specified | - | [3] |
| DOX + this compound | Decreased by half | 2.0x | [3] | |
| HCT 116 (Colorectal Cancer) | DOX alone | 0.96 ± 0.02 | - | [10][11] |
| DOX + this compound | 0.4 ± 0.06 | 2.4x | [10][11] | |
| HT-29 (Colorectal Cancer) | DOX alone | 0.88 ± 0.03 | - | [10][11] |
| DOX + this compound | 0.29 ± 0.04 | 3.0x | [10][11] | |
| MDA-MB-468 (TNBC) | DOX alone | Not specified | - | [6] |
| DOX + this compound | Reduced by more than half | >2.0x | [6] | |
| MDA-MB-231 (TNBC) | DOX alone | Not specified | - | [6] |
| DOX + this compound | Reduced by more than half | >2.0x | [6] |
Visualizations
Caption: Dual mechanism of this compound in combination therapy with Doxorubicin.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Logical diagram for troubleshooting high cytotoxicity.
Experimental Protocols
1. Cell Viability and IC50 Determination using MTT Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity.[7]
-
Materials:
-
Normal and cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (and other compounds like Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 500 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
2. Assessment of Cell Cycle Distribution by Flow Cytometry
This protocol describes a general method for analyzing cell cycle phases.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment with this compound and/or Doxorubicin for the desired time, harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. In Vivo Assessment of Cardioprotection
This protocol is a conceptual summary based on the methodology described for studying this compound and Doxorubicin in mice.[3]
-
Animal Model: Use an appropriate mouse or rat strain for your study.
-
Treatment Groups:
-
Control (Vehicle)
-
This compound alone (e.g., 150 mg/kg daily)
-
Doxorubicin alone (e.g., a cumulative dose known to induce cardiotoxicity)
-
This compound + Doxorubicin
-
-
Procedure:
-
Administer the compounds according to the established treatment schedule.
-
Monitor the animals for signs of toxicity and record survival data.
-
At the end of the study, euthanize the animals and collect heart tissue.
-
-
Assessments:
-
Cardiac Biomarkers: Measure serum levels of cardiac troponin and creatine kinase-MB.
-
Oxidative Stress: Analyze heart tissue homogenates for markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
-
Histopathology: Perform histological examination (e.g., H&E staining) of heart tissue sections to look for pathological changes like cardiomyocyte damage, inflammation, and fibrosis.
-
Heart Weight to Body Weight Ratio: Calculate this ratio as an indicator of cardiomegaly.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic cytotoxicity of the ribonucleotide reductase inhibitor this compound (3,4-dihydroxy-benzohydroxamic acid) and the alkylating agent carmustine (BCNU) in 9L rat gliosarcoma cells and DAOY human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting Didox instability in solution
Welcome to the technical support center for Didox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (3,4-dihydroxy-benzohydroxamic acid) is a synthetic ribonucleotide reductase (RR) inhibitor.[1] By inhibiting RR, the rate-limiting enzyme in DNA synthesis, this compound effectively targets both purine and pyrimidine metabolism pathways, leading to the induction of apoptosis in cancer cells.[2] It also downregulates the expression of genes involved in DNA repair, such as RAD51.[2] Additionally, this compound has been shown to possess anti-inflammatory and anti-oxidative stress properties, primarily through the inhibition of the NF-κB signaling pathway.[3]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability of this compound. The following table summarizes the recommended storage conditions for both powdered this compound and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: What are the general factors that can affect the stability of this compound in solution?
Several factors can influence the stability of chemical compounds like this compound in solution. While specific data for this compound is limited, general factors that affect drug stability include:
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
pH: The stability of compounds can be pH-dependent.[5]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[5]
-
Oxidation: The presence of oxidizing agents can lead to chemical degradation.[5]
-
Enzymatic Degradation: If working with biological matrices, enzymes can metabolize the compound.[5]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues researchers may face regarding this compound instability during their experiments.
Problem 1: Precipitate observed in the this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Improper Dissolution | Ensure the this compound powder is fully dissolved in fresh, high-quality DMSO. Gentle warming and vortexing may aid dissolution. |
| Solvent Quality | Use anhydrous, research-grade DMSO. Older or moisture-laden DMSO can lead to reduced solubility.[4] |
| Concentration Exceeds Solubility | Prepare stock solutions at a concentration that does not exceed the known solubility of this compound in DMSO. |
| Storage Temperature Fluctuations | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Store consistently at the recommended temperature. |
Problem 2: Inconsistent or weaker-than-expected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions if the current stock has been stored for an extended period, especially at -20°C. Consider if the stock solution was exposed to light or elevated temperatures. |
| Instability in Working Solution | Prepare working dilutions of this compound immediately before use. The stability of this compound in aqueous media over long periods is not well-documented and may be poor. |
| pH of the Experimental Medium | The stability of hydroxamic acids can be pH-dependent. Ensure the pH of your cell culture medium or buffer is within the optimal range for your experiment and consider if it might be affecting this compound stability. |
| Interaction with Other Reagents | Evaluate if other components in your experimental setup (e.g., other compounds, high concentrations of certain salts) could be reacting with and degrading this compound. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethoxytriadinylation LC-MS/MS of Novichok A-Series Degradation Products in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxy-Benzohydroxamic Acid (this compound) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imc.cas.cz [imc.cas.cz]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Didox Treatment for Apoptosis Induction
Welcome to the technical support center for Didox-induced apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound (3,4-dihydroxybenzohydroxamic acid) is a ribonucleotide reductase (RR) inhibitor.[1] RR is a crucial enzyme for DNA synthesis, and its inhibition leads to the depletion of deoxynucleotide pools, which in turn hampers DNA replication and repair.[1] This disruption of DNA metabolism triggers a cellular stress response that culminates in caspase-dependent apoptosis in various cancer cell lines.[1] Additionally, this compound has been shown to modulate the expression of key apoptosis-regulating proteins, including the downregulation of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins.[1]
Q2: What is a recommended starting concentration and treatment duration for this compound to induce apoptosis?
The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line being investigated. Based on published studies, a general starting point for this compound concentration is in the low micromolar range. For example, in preclinical models of Acute Myeloid Leukemia (AML), this compound showed activity with IC50 values in the low micromolar range (mean IC50 of 37 µM). In Ewing's sarcoma cell lines, concentrations between 25 µM and 100 µM have been used. For some cell lines, such as the HA22T/VGH hepatocellular carcinoma line, concentrations as high as 200 µM have been utilized.[2]
Treatment duration can range from a few hours to 72 hours or more. In multiple myeloma cells, downregulation of genes involved in anabolic pathways was observed as early as 12 hours after this compound exposure.[1] In other studies, apoptotic effects were measured at 24, 48, and 72-hour time points.[2] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I confirm that the cell death observed after this compound treatment is apoptosis and not necrosis?
To distinguish between apoptosis and necrosis, it is recommended to use assays that assess different hallmarks of these cell death modalities. A combination of methods will provide more robust results.
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Caspase Activity Assays: this compound induces caspase-dependent apoptosis.[1] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic machinery.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[3] It can be analyzed by fluorescence microscopy or flow cytometry.
Q4: Can this compound affect the cell cycle?
Yes, as an inhibitor of DNA synthesis, this compound can interfere with cell cycle progression.[4] Studies have shown that this compound treatment can lead to cell cycle arrest, often in the S-phase, which is the phase of active DNA replication.[5] This cell cycle arrest can be a precursor to the induction of apoptosis. When designing experiments, it is important to consider that the timing of apoptosis may be linked to the cell cycle status of the cells.
Data Presentation
Table 1: this compound Concentration and Treatment Duration in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect |
| Multiple Myeloma (MM) cells | Multiple Myeloma | Not specified | From 12 hours | Downregulation of anabolic pathway genes, caspase-dependent apoptosis[1] |
| HA22T/VGH | Hepatocellular Carcinoma | 200 µM | 24, 48, 72 hours | Apoptotic cell death, mitochondrial oxidative stress[2] |
| Huh7 and HepG2 | Liver Cancer | IC50 values not specified for this compound alone; used in combination with Doxorubicin | 72 hours | Potentiated Doxorubicin-induced cytotoxicity, S-phase arrest, increased caspase-3 levels[5] |
| HCT 116 and HT-29 | Colorectal Cancer | High IC50 (approx. 500 µM); used in combination with Doxorubicin | Not specified | Sensitized cells to Doxorubicin, induced apoptosis[6] |
| Ewing's Sarcoma Cells | Ewing's Sarcoma | 25 - 100 µM | 24, 48 hours | Synergistic cell death with ATR inhibitors, mitochondrial depolarization, caspase 3/7 activity |
| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | Mean IC50 37 µM (range 25.89–52.70 µM) | Not specified | DNA damage, p53 induction, apoptosis |
Experimental Protocols
Dose-Response and Time-Course Experiment for this compound Treatment
This protocol outlines a general procedure to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: At the end of each incubation period, assess cell viability using an MTT assay or a similar method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot dose-response curves to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) at each time point.
Annexin V/PI Staining for Apoptosis Detection
This protocol describes how to quantify apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with the desired concentration of this compound for the optimal duration, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization, being mindful that prolonged trypsin treatment can damage cell membranes.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Be sure to include unstained, single-stained (Annexin V-FITC only and PI only), and treated/untreated controls for proper compensation and gating.
Caspase-3/7 Activity Assay
This protocol outlines a method for measuring the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
This compound-treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as determined from your dose-response experiments. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
TUNEL Assay for DNA Fragmentation
This protocol provides a general workflow for detecting DNA fragmentation in apoptotic cells using a fluorescence-based TUNEL assay.
Materials:
-
This compound-treated and control cells on slides or coverslips
-
TUNEL Assay Kit (Fluorescence)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TdT Reaction Buffer and Enzyme
-
Labeled dUTPs (e.g., BrdUTP)
-
Fluorescently labeled anti-BrdU antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow and treat cells on slides or coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with a permeabilization solution for 2-5 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction: Incubate the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Imaging: Mount the slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Troubleshooting Guides
Issue 1: Low or no induction of apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too low for the specific cell line. | Perform a thorough dose-response experiment with a wider range of this compound concentrations. |
| Treatment duration is too short. | Conduct a time-course experiment, assessing apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours). |
| Cells are resistant to this compound. | Consider using this compound in combination with other chemotherapeutic agents, as synergism has been reported.[1] |
| Improper storage or handling of this compound. | Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. |
| High cell confluency at the time of treatment. | Treat cells when they are in the logarithmic growth phase (70-80% confluency). |
Issue 2: High background or false positives in the Annexin V/PI assay.
| Possible Cause | Troubleshooting Steps |
| Mechanical damage to cells during harvesting. | Use a gentle cell scraping or a mild dissociation reagent. Centrifuge cells at a lower speed (e.g., 300 x g). |
| Prolonged incubation with trypsin. | Minimize the duration of trypsinization. |
| Analysis performed too long after staining. | Analyze cells on the flow cytometer as soon as possible after staining, ideally within one hour. |
| Improper compensation settings on the flow cytometer. | Use single-stained controls to set up proper compensation. |
| Spontaneous apoptosis in control cells. | Ensure cells are healthy, have a low passage number, and are not overgrown before starting the experiment. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell density at the time of treatment. | Standardize the cell seeding density and ensure cells are in the same growth phase for each experiment. |
| Fluctuations in incubator conditions (temperature, CO2). | Regularly monitor and calibrate your incubator. |
| Inconsistent reagent preparation. | Prepare fresh reagents and dilutions for each experiment. |
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Interference with cell cycle progression and induction of apoptosis by dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Didox
Welcome to the technical support center for Didox (3,4-dihydroxybenzohydroxamic acid). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as an inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2][3] By inhibiting RNR, this compound disrupts DNA synthesis, which is particularly effective in rapidly proliferating cells such as cancer cells.[1][2][3]
Q2: Are there known off-target effects of this compound that are independent of RNR inhibition?
Yes, several off-target effects of this compound have been identified that are distinct from its RNR inhibitory activity. These include:
-
Antioxidant Activity: this compound functions as a free-radical scavenger and can increase the expression of antioxidant enzymes like superoxide dismutase (SOD1) and catalase.[4] This antioxidant property has been shown to suppress IgE-mediated mast cell activation, an effect not mimicked by other RNR inhibitors like hydroxyurea.[4]
-
Iron Chelation: this compound possesses iron-chelating properties.[4][5][6] Since iron is a critical cofactor for the R2 subunit of RNR, this chelation can contribute to its overall inhibitory effect on the enzyme but is a distinct biochemical action.[4][5] This property may also contribute to its antitumor activities by sequestering iron needed for cell proliferation.[6]
-
Modulation of Signaling Pathways: this compound has been demonstrated to suppress the transcriptional activity of NF-κB and AP-1, key regulators of inflammatory responses.[4] It can also downregulate the expression of anti-apoptotic proteins such as Bcl-2.[1][2][3]
Q3: I am observing effects with this compound that I don't see with other RNR inhibitors. What could be the cause?
If you are observing discrepancies between the effects of this compound and other RNR inhibitors, it is highly probable that an off-target effect is at play. Consider the following possibilities:
-
Antioxidant Effects: If your experimental system is sensitive to reactive oxygen species (ROS), the antioxidant properties of this compound could be influencing your results.[4]
-
Iron Chelation: If your cells or system are sensitive to iron availability, the iron-chelating function of this compound might be the source of the differential effects.[5][6]
-
Signaling Pathway Modulation: this compound's ability to inhibit NF-κB and AP-1 or downregulate Bcl-2 could be responsible for the observed phenotype, especially in studies related to inflammation or apoptosis.[1][4]
Q4: What are the known effects of this compound on cellular metabolism beyond RNR inhibition?
Unlike some other RNR inhibitors that primarily affect the pyrimidine metabolism pathway, transcriptional profiling has shown that this compound downregulates genes in both the purine and pyrimidine anabolic pathways in multiple myeloma cells.[2][3]
Q5: Have any clinical side effects been reported for this compound?
Phase I clinical trials have identified dose-limiting toxicities at high concentrations. These include disturbances in hepatic and renal function, as well as severe gastrointestinal toxicity.[7] However, at therapeutic levels, it has been described as having minimal in vivo toxicity.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: The dual mechanism of RNR inhibition and induction of oxidative stress could lead to variable outcomes depending on the cell type's antioxidant capacity.
-
Troubleshooting Steps:
-
Measure intracellular reactive oxygen species (ROS) levels in response to this compound treatment.
-
Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to determine if the observed effects are ROS-dependent.[4]
-
Assess the expression levels of antioxidant enzymes like SOD1 and catalase in your cell line.[4]
-
Issue 2: Unexpected anti-inflammatory effects observed.
-
Possible Cause: this compound's inhibition of NF-κB and AP-1 signaling pathways can lead to anti-inflammatory responses.[4]
-
Troubleshooting Steps:
-
Perform a reporter assay for NF-κB or AP-1 activity in the presence of this compound.
-
Measure the expression of downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) that are regulated by these transcription factors.[4]
-
Compare the effects of this compound with a known NF-κB inhibitor.
-
Issue 3: Cell death is observed, but not consistent with cell cycle arrest from RNR inhibition.
-
Possible Cause: this compound can induce apoptosis through pathways that may be independent of its effect on DNA synthesis. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the induction of mitochondrial oxidative stress.[1][2][3][8]
-
Troubleshooting Steps:
Data Presentation
Table 1: Comparison of this compound Effects with Other Compounds
| Feature | This compound | Hydroxyurea (RNR Inhibitor) | N-acetylcysteine (Antioxidant) |
| RNR Inhibition | Potent | Yes | No |
| Antioxidant Activity | Yes | No | Yes |
| Suppression of IgE-mediated Mast Cell Cytokine Production | Significant | No effect | Significant (at high concentrations) |
| Iron Chelation | Yes | No | No |
Data summarized from[4]
Table 2: Dose-Dependent Suppression of IgE-Mediated Cytokine Production by this compound
| This compound Concentration (µM) | IL-6 Suppression (%) | IL-13 Suppression (%) |
| 50 | Significant | Significant |
| 100 | Optimal | Optimal |
| 200 | Significant | Significant |
Data summarized from[4]
Experimental Protocols
Protocol 1: Assessment of NF-κB Transcriptional Activity
-
Cell Transfection: Transfect bone marrow-derived mast cells (BMMCs) with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Sensitization: Sensitize the cells overnight with IgE.
-
Treatment: Pre-treat the cells with 100 µM this compound or a vehicle control for 6 hours.
-
Stimulation: Activate the cells by cross-linking IgE for 2 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Analysis: Calculate the relative luminescence (firefly/Renilla) to determine NF-κB transcriptional activity.
Protocol based on methodology described in[4]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat BMMCs with 100 µM this compound for 6 hours.
-
Loading with DCFH-DA: Plate the cells in HBSS containing 5 µM DCFH-DA and incubate.
-
Activation: Activate the cells via IgE cross-linking for 2 hours.
-
Fluorescence Measurement: Measure the fluorescence of the oxidized product (DCF) using a fluorescence plate reader or flow cytometer.
-
Analysis: Compare the fluorescence intensity of this compound-treated cells to vehicle-treated controls to determine the effect on ROS production.
Protocol based on methodology described in[4]
Visualizations
Caption: Overview of this compound's primary and off-target effects.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 and pharmacokinetic study of this compound: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Efficacy of Didox
Welcome to the technical support center for Didox (also known as amidox or 3,4-dihydroxybenzohydroxamic acid). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to improve the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: My this compound formulation is precipitating upon preparation or during administration. How can I improve its solubility and stability?
A1: this compound has limited aqueous solubility, which can lead to precipitation and inconsistent dosing.
-
Troubleshooting Steps:
-
Vehicle Selection: For in vivo studies, a common and effective vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline. A recommended formulation involves dissolving this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1]
-
Preparation Technique: When preparing the formulation, add each solvent sequentially and ensure the solution is mixed thoroughly after each addition. Gentle heating or sonication can aid dissolution, but care should be taken to avoid degradation.[1]
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each experiment. While stock solutions in DMSO can be stored at -80°C for up to a year, the stability of the final formulation containing an aqueous component is reduced.[2] Moisture-absorbing DMSO can also reduce solubility, so using fresh, high-quality DMSO is crucial.[2]
-
Observation: Visually inspect the solution for any precipitation before and during administration. If precipitation is observed, the preparation should be optimized.
-
Q2: I am observing lower than expected efficacy or high variability in my animal model. What are the potential reasons?
A2: Suboptimal efficacy and high variability can stem from several factors related to drug delivery and experimental design.
-
Troubleshooting Steps:
-
Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (i.v.) injection generally provides the most direct and consistent systemic exposure.[3][4] Intraperitoneal (i.p.) injection is also a common and effective route for this compound administration in preclinical models.[5][6] The choice of route should be consistent across all experimental groups.
-
Dosing Accuracy: Ensure accurate calculation of the dose based on the animal's body weight. Use calibrated equipment for all measurements.
-
Animal Health: The health status of the animals can influence drug metabolism and response. Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study.
-
Formulation Issues: As mentioned in Q1, inconsistent formulation can lead to variable dosing and efficacy.
-
Q3: Are there any known unexpected side effects or toxicities of this compound in vivo?
A3: While generally well-tolerated in preclinical models, high doses of this compound can lead to toxicities.
-
Potential Issues:
-
Dose-Limiting Toxicities: In a phase 1 clinical trial, dose-limiting toxicities at high doses (7.5 g/m²) included disturbances in hepatic and renal function, as well as severe gastrointestinal toxicity.[3] While preclinical models may tolerate higher relative doses, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model.
-
Myelosuppression: Compared to other ribonucleotide reductase inhibitors like hydroxyurea, this compound has been shown to be less myelosuppressive.[7][8] However, it is still advisable to monitor for any signs of bone marrow suppression, especially in long-term studies or in combination with other myelosuppressive agents.
-
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound has shown synergistic or additive effects when combined with other anticancer agents.
-
Combination Strategies:
-
DNA-damaging agents: this compound has demonstrated strong in vitro synergism with melphalan in multiple myeloma cells by inhibiting DNA synthesis and repair.[9]
-
Doxorubicin: Combination with doxorubicin has been shown to potentiate its cytotoxic effects in liver cancer cells while protecting against doxorubicin-induced cardiotoxicity.[10]
-
Quantitative Data Summary
The following tables summarize reported in vivo dosages of this compound in various mouse models.
| Animal Model | Cancer Type | Administration Route | Dosage | Reference |
| Mice | Acute Myeloid Leukemia (AML) | Intraperitoneal (i.p.) | 425 mg/kg daily for 5 days | [5][6] |
| Mice | Liver Cancer | Not Specified | 150 mg/kg daily | [10] |
| Mice | Contact Hypersensitivity | Intravenous (i.v.) | 5 mg/kg (single dose) | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in vivo.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (3,4-dihydroxybenzohydroxamic acid) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL). Ensure complete dissolution by vortexing.[1]
-
In a separate sterile tube, prepare the vehicle by mixing the solvents in the following order and ratio:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO. Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.[1]
-
-
The final concentration of this compound in this example formulation would be 2.75 mg/mL. Adjust the initial stock concentration or final volume as needed for your desired dose.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or brief sonication may be applied.
-
Use the formulation immediately after preparation.
Protocol 2: In Vivo Administration of this compound in a Mouse Tumor Model
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Freshly prepared this compound formulation (from Protocol 1)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal scale
Procedure:
-
Accurately weigh each mouse before dosing.
-
Calculate the required volume of the this compound formulation for each mouse based on its body weight and the desired dosage (e.g., 425 mg/kg).
-
For intraperitoneal (i.p.) injection:
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
-
For intravenous (i.v.) injection (typically via the tail vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restraining device.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Monitor the animals closely after administration for any adverse reactions.
-
Repeat the administration as per the experimental design (e.g., daily for 5 days).[5][6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily functions as an inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[12] This inhibition leads to a depletion of the dNTP pool, causing S-phase cell cycle arrest and inducing DNA damage.[5][13] this compound also possesses iron-chelating properties, which contributes to its inhibitory effect on the iron-dependent R2 subunit of RR.
Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.
This compound and the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[1] This inhibition is thought to contribute to its anti-inflammatory and pro-apoptotic effects.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
This compound-Induced Apoptosis Pathway
By inducing DNA damage and inhibiting pro-survival pathways, this compound can trigger apoptosis (programmed cell death) in cancer cells.[9][13][14] This process is often caspase-dependent and involves the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Caption: this compound induces apoptosis through the intrinsic pathway.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for evaluating the in vivo efficacy of this compound in a tumor model is outlined below.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase 1 and pharmacokinetic study of this compound: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacokinetic study of this compound administered by 36 hour infusion. The Cancer Research Campaign Phase I/II Clinical Trials Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Immunosuppressive Activity of a Novel Anthracycline, 13-deoxy, 5-iminodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adarotene.com [adarotene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
long-term storage and stability of Didox
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and effective use of Didox in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (3,4-dihydroxybenzohydroxamic acid) is a synthetic compound that functions as a ribonucleotide reductase (RR) inhibitor. Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RR, this compound depletes the pool of deoxyribonucleotides, thereby impeding DNA replication and cell proliferation. Additionally, this compound has been shown to possess antioxidant properties and to modulate inflammatory pathways, such as the NF-κB signaling pathway.[1]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is stable for up to three years.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to use anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound. The stability of this compound in solution is dependent on the storage temperature. For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is significantly influenced by storage conditions. In DMSO, stock solutions are stable for up to one month when stored at -20°C and for up to one year when stored at -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Some studies suggest that for benzohydroxamic acid, a related compound, degradation can occur more rapidly in aqueous solutions, especially at non-neutral pH.[2]
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions.
| Form | Storage Condition | Duration of Stability |
| Powder | -20°C | Up to 3 years |
| Solution in DMSO | -20°C | Up to 1 month |
| -80°C | Up to 1 year |
The table below presents pseudo-first-order rate constants for the hydrolysis of benzohydroxamic acid, a structurally related compound, in sodium hydroxide solutions at 88.6°C. This data illustrates the susceptibility of the hydroxamic acid moiety to degradation under alkaline conditions.
| [NaOH] (moles/L) | k_obsd (hr⁻¹) |
| 0.119 | 0.0421 |
| 0.238 | 0.0945 |
| 0.476 | 0.231 |
| 0.714 | 0.410 |
| 0.952 | 0.621 |
| (Data sourced from Berndt and Fuller, 1966)[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The final concentration of DMSO is too low to maintain solubility. | - Lower the final working concentration of this compound.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cell line (typically ≤0.5%).- Prepare fresh dilutions for each experiment. |
| Inconsistent or lower-than-expected experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Ensure this compound powder and stock solutions are stored at the recommended temperatures.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions from a new aliquot for each experiment. |
| Unexpected cytotoxicity | - Off-target effects of this compound.- The cell line is particularly sensitive to ribonucleotide reductase inhibition. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.- Ensure the final DMSO concentration is not contributing to cytotoxicity. |
| Difficulty dissolving this compound powder | - Use of non-anhydrous DMSO.- Insufficient mixing. | - Use fresh, anhydrous DMSO.- Vortex the solution thoroughly. Gentle warming or brief sonication can also aid in dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 169.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out 1.69 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline for a stability-indicating HPLC method for this compound, based on methods for similar compounds. Optimization may be required for your specific instrumentation and experimental needs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Prepare samples of this compound that have been subjected to forced degradation conditions (e.g., acid, base, oxidation, heat, light).
-
Inject the standard and degraded samples into the HPLC system.
-
Monitor the separation of the parent this compound peak from any degradation product peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
This compound Mechanism of Action: Inhibition of Ribonucleotide Reductase
References
Validation & Comparative
A Comparative Guide to Ribonucleotide Reductase Inhibitors: Didox vs. Hydroxyurea
For researchers and professionals in drug development, understanding the nuances of therapeutic agents is paramount. This guide provides an objective comparison of two prominent ribonucleotide reductase (RR) inhibitors: Didox (3,4-Dihydroxybenzohydroxamic acid) and hydroxyurea. By examining their mechanisms, efficacy, and the cellular pathways they influence, this document aims to equip scientists with the critical information needed for informed research and development decisions.
Mechanism of Action: Targeting the Engine of DNA Synthesis
Ribonucleotide reductase is a critical enzyme that catalyzes the rate-limiting step in DNA synthesis—the conversion of ribonucleotides to deoxyribonucleotides.[1][2] Its activity is markedly elevated in tumor tissues, making it a prime target for cancer chemotherapy.[1][3] Both this compound and hydroxyurea function by inhibiting this essential enzyme, but through distinct molecular interactions.
Hydroxyurea (HU) is a well-established RR inhibitor that primarily targets the M2 subunit (also known as RRM2) of the enzyme.[4][5] It is converted in vivo to a free radical nitroxide, which then quenches a critical tyrosyl free radical at the active site of the M2 subunit.[4][6] This action inactivates the enzyme, leading to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn inhibits DNA synthesis and repair, causing cell cycle arrest, primarily in the S-phase.[4][7][8]
This compound , a derivative of hydroxyurea, is also a potent inhibitor of the RRM2 subunit.[9][10] It is believed to function by quenching the tyrosine free radicals at the enzyme's active site.[11] Notably, this compound also possesses iron-chelating properties, which contributes to its inhibitory effect, as the RRM2 subunit's functionality depends on a diferric iron center in its active site.[9][10] Unlike other RR inhibitors that mainly target pyrimidine metabolism, this compound has been shown to affect both purine and pyrimidine metabolism pathways.[1][12]
Comparative Efficacy: A Quantitative Look
The effectiveness of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), its impact on cell cycle progression, and its ability to induce programmed cell death (apoptosis).
Table 1: IC50 Values of this compound and Hydroxyurea in Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Citation |
| HCT116 (Colon Cancer) | This compound | 105 | 48 | |
| HT29 (Colon Cancer) | This compound | 501 | 48 | |
| Huh7 (Liver Cancer) | This compound | ~50-100 | 72 | [9] |
| PC-3 (Prostate Cancer) | This compound | 5 | Not Specified | [13] |
| Mouse T-lymphoma | Hydroxyurea | 60 | 24 | [14] |
Note: Direct comparative studies of IC50 values for this compound and hydroxyurea in the same cell lines under identical conditions are limited in the reviewed literature. The data presented is compiled from individual studies.
Table 2: Effects on Cell Cycle Progression
| Drug | Effect | Cell Line(s) | Citation |
| This compound | S-phase arrest | Huh7, HepG2 (Liver Cancer) | [15] |
| Reduction in G2/M phase (post-radiation) | PC-3 (Prostate Cancer) | [13][16] | |
| Hydroxyurea | S-phase arrest/accumulation | Mouse and Human T-lymphoma, U2OS (Osteosarcoma) | [8][14][17] |
Table 3: Induction of Apoptosis
| Drug | Key Observations | Cell Line(s) | Citation |
| This compound | Induces caspase-dependent apoptosis. | Multiple Myeloma (MM), HL-60, K562 (Leukemia), Rhabdomyosarcoma | [1][10][18] |
| Increases Annexin V positive cells. | HA22T/VGH (Liver Cancer), Rhabdomyosarcoma | [10][11] | |
| Downregulates Bcl-2 family proteins. | Multiple Myeloma | [1][3] | |
| Hydroxyurea | Induces apoptosis in a dose-dependent manner. | Burkitt's lymphoma, CML, Osteosarcoma, Erythroid cells | [17][19][20][21] |
| Causes DNA fragmentation characteristic of apoptosis. | Burkitt's lymphoma, CML | [19][20] | |
| Can induce S-phase arrest without immediate apoptosis at lower doses. | Mouse T-lymphoma | [14] |
Downstream Signaling Pathways
Inhibition of ribonucleotide reductase triggers a cascade of cellular events beyond the immediate halt of DNA synthesis. The resulting replication stress activates complex signaling networks that ultimately determine the cell's fate.
Both this compound and hydroxyurea induce DNA damage responses.[1][5] This stress leads to the activation of the S-phase checkpoint, a crucial regulatory mechanism that stalls the cell cycle to allow for DNA repair.[8] If the damage is irreparable, the cell is directed towards apoptosis.
This compound has been shown to induce apoptosis through a caspase-dependent pathway.[1][12] It leads to the downregulation of anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL) and the inhibitor of apoptosis protein (XIAP).[1][3] Furthermore, this compound can downregulate genes involved in DNA repair, such as RAD51, potentially increasing the efficacy of DNA-damaging agents.[1][3] In some contexts, this compound has also been found to inhibit NFκB activity.[16]
Hydroxyurea also induces apoptosis, often correlated with DNA damage generated at arrested replication forks.[5][19] Recent studies suggest that hydroxyurea also generates reactive oxygen species (ROS), which can contribute to its cytotoxic effects by directly inhibiting DNA polymerases.[7][22] The cellular response to hydroxyurea involves the activation of checkpoint kinases like ATR, which are crucial for stabilizing replication forks and preventing cell death.[8]
Experimental Protocols
To aid researchers in their experimental design, this section provides standardized protocols for key assays used to evaluate RR inhibitors.
A. In Vitro Ribonucleotide Reductase Activity Assay
This assay measures the enzymatic conversion of a radiolabeled or non-radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide product.
Methodology (HPLC-based): [2][23]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA).
-
Component Assembly: In a microcentrifuge tube, combine the purified RR subunits (RRM1 and RRM2), the substrate (e.g., 1 mM CDP), allosteric effectors (e.g., 3 mM ATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).[24][25]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or hydroxyurea) or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., the RRM2 subunit). Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Sample Preparation: Neutralize and dephosphorylate the samples using an enzyme like alkaline phosphatase to convert deoxyribonucleoside diphosphates to deoxyribonucleosides.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to separate and quantify the deoxyribonucleoside product (e.g., deoxycytidine).[2]
-
Data Calculation: Determine the rate of product formation and calculate the percent inhibition at each inhibitor concentration to derive the IC50 value.
B. Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[26][27]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or hydroxyurea and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[27]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.[26][29]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm).[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of each compound.
C. Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat them with the desired concentrations of this compound or hydroxyurea for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Conclusion
Both this compound and hydroxyurea are effective inhibitors of ribonucleotide reductase, a validated target in oncology. Hydroxyurea, a long-standing clinical agent, acts by quenching the essential tyrosyl radical in the RRM2 subunit.[4] this compound, a more recent derivative, also targets RRM2 but has the additional mechanism of iron chelation and affects a broader range of nucleotide metabolism pathways.[1][10]
Experimental data indicates that both compounds effectively induce S-phase cell cycle arrest and promote apoptosis in various cancer cell lines.[1][8][15][17] this compound has shown particular potency in several preclinical models and may offer advantages by simultaneously inhibiting DNA synthesis and repair pathways.[1][32] The choice between these inhibitors for research or therapeutic development will depend on the specific cellular context, desired downstream effects, and potential for combination therapies. The provided protocols offer a standardized framework for conducting further comparative studies to elucidate the precise advantages of each agent in specific cancer types.
References
- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cell Killing Mechanisms of Hydroxyurea | MDPI [mdpi.com]
- 6. Mechanism of action of hydroxyurea. | Semantic Scholar [semanticscholar.org]
- 7. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound (a novel ribonucleotide reductase inhibitor) overcomes Bcl-2 mediated radiation resistance in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Hydroxyurea promotes TET1 expression and induces apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of caspases and induction of apoptosis by novel ribonucleotide reductase inhibitors amidox and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroxyurea induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of apoptosis in chronic myelogenous leukemia lymphocytes by hydroxyurea and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. researchhub.com [researchhub.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. The Efficacy of the Ribonucleotide Reductase Inhibitor this compound in Preclinical Models of AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Didox and Other Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron chelator Didox with established therapeutic agents: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). The information presented herein is supported by preclinical and clinical data to aid in the evaluation of their respective efficacies.
Introduction to Iron Chelation Therapy
Iron is a vital element for numerous physiological processes, but an excess can lead to significant cellular damage through the generation of reactive oxygen species.[1] Iron overload is a serious condition that can arise from chronic blood transfusions, as seen in patients with thalassemia and other anemias.[1] Iron chelation therapy is the primary treatment for managing iron overload, utilizing agents that bind to excess iron, forming complexes that are then excreted from the body.[1] The three most prominent iron chelators in clinical use are Deferoxamine, Deferiprone, and Deferasirox.[1] this compound, a ribonucleotide reductase inhibitor, has also demonstrated significant iron-chelating properties.[2][3]
Mechanisms of Action
The primary mechanism of all four compounds involves the formation of stable complexes with ferric iron (Fe³⁺), facilitating its removal from the body. However, they differ in their molecular structure, binding ratios, and routes of excretion.
-
This compound (3,4-dihydroxybenzohydroxamic acid) is a derivative of hydroxyurea and acts as a bidentate iron chelator, likely forming a 3:1 complex with iron.[1][2] Its catechol group is believed to be responsible for its iron-binding capacity.[2] this compound has been shown to reduce intracellular iron levels, impacting iron-related proteins.[1]
-
Deferoxamine (DFO) is a hexadentate chelator, meaning one molecule of DFO binds to one atom of iron.[4] The resulting stable complex, ferrioxamine, is water-soluble and excreted primarily through the urine.[4]
-
Deferiprone (DFP) is a bidentate chelator that forms a 3:1 complex with iron.[3] The DFP-iron complex is neutral and is also excreted mainly via urine.[3]
-
Deferasirox (DFX) is a tridentate chelator, with two molecules of DFX binding to one iron atom.[5] This complex is primarily eliminated through fecal excretion.[5]
Comparative Efficacy Data
The efficacy of iron chelators is often assessed by their ability to reduce markers of body iron stores, such as serum ferritin and the expression of iron-regulating proteins like the transferrin receptor 1 (TfR1). An increase in TfR1 expression is indicative of intracellular iron depletion.
Preclinical Data: In Vitro Comparison
The following table summarizes the effects of this compound, Deferoxamine, and Deferiprone on key markers of iron metabolism in a hepatocellular carcinoma cell line (HA22T/VGH).[1] Data for Deferasirox is derived from separate studies and is presented for contextual comparison.[6][7]
| Chelator | Concentration | Treatment Duration | Change in H-Ferritin | Change in L-Ferritin | Change in TfR1 Expression |
| This compound | 100 µM | 48 hours | Significant Reduction[1] | Significant Reduction[1] | ~2-fold Increase[1] |
| Deferoxamine (DFO) | 100 µM | 48 hours | Significant Reduction[1] | Significant Reduction[1] | ~2-fold Increase[1] |
| Deferiprone (DFP) | 100 µM | 48 hours | Reduction (less sustained than this compound/DFO)[1] | Reduction (less sustained than this compound/DFO)[1] | ~2-fold Increase[1] |
| Deferasirox (DFX) | 20-30 mg/kg/day (in vivo) | 1 year | Significant Reduction (in patients)[6] | Not Reported | Not Reported |
Note: Direct comparative in vitro studies of this compound and Deferasirox are not currently available. The data for Deferasirox is from a clinical study and is not a direct comparison to the in vitro data for the other chelators.
Signaling Pathways in Cellular Iron Metabolism
Iron chelation therapy directly impacts the intricate signaling pathways that govern cellular iron homeostasis. A simplified representation of these pathways is provided below.
Caption: Overview of cellular iron uptake, storage, and export, and the intervention point of iron chelators.
Experimental Protocols
This section provides a general overview of the methodologies used to assess the efficacy of iron chelators.
Measurement of Labile Iron Pool (LIP)
The labile iron pool represents the chelatable and redox-active iron within the cell.
Principle: The fluorescent probe Calcein-AM is used to measure the LIP. Calcein-AM is cell-permeable and non-fluorescent. Once inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of labile iron. An increase in fluorescence following the addition of an iron chelator indicates a reduction in the LIP.[8]
Protocol Outline:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Chelator Treatment: Incubate cells with varying concentrations of the iron chelator (e.g., this compound, DFO, DFP, DFX) for a specified duration.
-
Calcein-AM Loading: Wash the cells and incubate with Calcein-AM solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence in treated cells compared to untreated controls signifies a decrease in the LIP.
Caption: Workflow for measuring the labile iron pool using Calcein-AM.
Measurement of Serum Ferritin
Serum ferritin levels are a common clinical marker for total body iron stores.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method. A "sandwich" ELISA is typically employed where the ferritin in the sample is captured between two layers of antibodies (a capture antibody and a detection antibody). The detection antibody is linked to an enzyme, and a substrate is added to produce a measurable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of ferritin.[9][10]
Protocol Outline:
-
Sample Collection: Obtain serum or plasma from blood samples.[9]
-
Assay Procedure:
-
Coat a microplate with a capture antibody specific for ferritin.
-
Add standards and samples to the wells.
-
Incubate to allow ferritin to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured ferritin.
-
Wash the plate again.
-
Add the enzyme substrate and incubate to develop a signal.
-
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Generate a standard curve from the standards and determine the ferritin concentration in the samples.
Western Blot for Transferrin Receptor 1 (TfR1)
Western blotting is used to detect the relative abundance of specific proteins, such as TfR1, in a sample.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with an antibody specific to TfR1. A secondary antibody, which is conjugated to an enzyme or fluorophore, is used to detect the primary antibody, allowing for visualization and quantification of the TfR1 protein.
Protocol Outline:
-
Sample Preparation: Prepare protein lysates from cells treated with or without the iron chelator.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for TfR1.
-
Wash the membrane.
-
Incubate with a secondary antibody conjugated to a detection molecule.
-
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
Data Analysis: Quantify the band intensity to determine the relative expression of TfR1.
Conclusion
The available preclinical data suggests that this compound possesses iron-chelating efficacy comparable to that of Deferoxamine and Deferiprone in vitro, as evidenced by its ability to modulate ferritin and transferrin receptor 1 levels.[1] While direct comparative studies with Deferasirox are lacking, the existing evidence positions this compound as a compound of interest for further investigation in the field of iron chelation therapy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel iron chelators. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in iron overload conditions.
References
- 1. Molecular Mechanisms of Iron and Heme Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antitumor this compound Acts as an Iron Chelator in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. tulipgroup.com [tulipgroup.com]
Didox: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Didox (3,4-dihydroxybenzohydroxamic acid) against other established anti-inflammatory agents. The information presented is supported by experimental data to facilitate an objective evaluation of its therapeutic potential.
Introduction to this compound
This compound is a synthetic molecule originally developed as a ribonucleotide reductase inhibitor for cancer therapy.[1] Subsequent research has revealed its potent anti-inflammatory and antioxidant properties, suggesting its potential for treating a range of inflammatory conditions.[1][2][3] this compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the NF-κB and AP-1 signaling pathways, which are crucial regulators of the inflammatory response.[2][4]
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the quantitative data on the efficacy of this compound compared to other common anti-inflammatory drugs in various in vitro assays.
| Drug/Compound | Assay | Target/Marker | IC50 / Inhibition | Cell Line | Reference |
| This compound | Nitric Oxide (NO) Production | iNOS | Potent inhibition at 6.25 µM | RAW264.7 | [1] |
| This compound | Cytokine Secretion | IL-6, IL-10 | Significant suppression | RAW264.7 | [1] |
| This compound | mRNA Expression | iNOS, IL-6, IL-1β, TNF-α, NF-κB, COX-2 | Significant suppression | RAW264.7 | [1][3] |
| This compound | Oxidative Stress | Reactive Oxygen Species (ROS) | Reduction of LPS-induced ROS | RAW264.7 | [1] |
| This compound | Mast Cell Degranulation | β-hexosaminidase release | Suppression | BMMC | [2] |
| Diclofenac | Pain Relief (VAS) | Osteoarthritis | More effective than celecoxib, naproxen, ibuprofen | Human | [5][6] |
| Etoricoxib | Pain Relief (VAS) | Osteoarthritis | Similar efficacy to diclofenac | Human | [5][7] |
| Ibuprofen | Pain Relief (VAS) | Osteoarthritis | Less effective than diclofenac | Human | [5][6] |
| Naproxen | Pain Relief (VAS) | Osteoarthritis | Less effective than diclofenac | Human | [5][6] |
| Celecoxib | Pain Relief (VAS) | Osteoarthritis | Less effective than diclofenac | Human | [5][6] |
BMMC: Bone Marrow-Derived Mast Cells; iNOS: Inducible Nitric Oxide Synthase; IL: Interleukin; TNF: Tumor Necrosis Factor; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells; COX-2: Cyclooxygenase-2; LPS: Lipopolysaccharide; VAS: Visual Analogue Scale.
Signaling Pathways and Mechanisms of Action
This compound modulates key inflammatory signaling pathways. The diagrams below illustrate the established mechanism of action for this compound in comparison to common NSAIDs.
Caption: this compound inhibits inflammatory responses by blocking NF-κB and AP-1 activation.
Caption: NSAIDs reduce inflammation by inhibiting COX-1 and COX-2 enzymes.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility of the findings.
In Vitro Anti-inflammatory Activity in Macrophages
Objective: To evaluate the ability of a test compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages.[8]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[9]
-
Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., Dexamethasone) for 1 hour.
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL.[9]
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Quantification of Inflammatory Mediators:
Caption: Workflow for in vitro anti-inflammatory screening in macrophages.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Animal Model: Male Wistar rats or Swiss albino mice.
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups: Vehicle control, Positive control (e.g., Indomethacin), and this compound-treated groups.
-
Compound Administration: Administer this compound or the reference drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The available data indicates that this compound is a potent anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs. Its ability to modulate the NF-κB and AP-1 signaling pathways, in addition to its antioxidant properties, suggests a broad therapeutic potential for inflammatory diseases.[1][2][3][4] Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in human inflammatory conditions.[1]
References
- 1. 3,4-Dihydroxy-Benzohydroxamic Acid (this compound) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Diclofenac or etoricoxib, but not paracetamol, is effective for treating osteoarthritis [evidence.nihr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Didox and Gemcitabine for Cancer Therapy
In the landscape of cancer therapeutics, both Didox (3,4-dihydroxybenzohydroxamic acid) and gemcitabine stand as critical agents, albeit with distinct mechanisms of action and clinical applications. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound: A potent inhibitor of ribonucleotide reductase (RR), this compound disrupts the synthesis of deoxynucleotides, the essential building blocks of DNA.[1][2] By inhibiting RR, this compound effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][3] It targets both purine and pyrimidine metabolism pathways.[3] Some studies also highlight its iron chelating properties and its ability to induce oxidative stress in cancer cells.[4]
Gemcitabine: As a nucleoside analog of deoxycytidine, gemcitabine functions as a prodrug that, once inside the cell, is phosphorylated to its active forms: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[5][6] These active metabolites exert their cytotoxic effects through a dual mechanism. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides for DNA synthesis.[7][8] Concurrently, dFdCTP is incorporated into the DNA strand, causing "masked chain termination" where the addition of only one more nucleotide is possible before DNA polymerases are unable to proceed.[5][7] This action ultimately triggers apoptotic cell death.[7]
Signaling Pathway of this compound
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
Synergistic Anti-Myeloma Effects of Didox and Melphalan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Didox (3,4-dihydroxybenzohydroxamic acid), a ribonucleotide reductase inhibitor, and melphalan, a DNA alkylating agent, in the context of multiple myeloma (MM). The combination of these two agents has demonstrated significant preclinical promise, offering a potential therapeutic strategy to enhance the efficacy of conventional chemotherapy in this hematological malignancy.
Enhanced Cytotoxicity through a Dual-Pronged Attack
The synergistic interaction between this compound and melphalan stems from their complementary mechanisms of action. Melphalan induces DNA damage in cancer cells, a cornerstone of its cytotoxic effect.[1] this compound, on the other hand, potentiates this damage by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis and repair.[1] This inhibition leads to a depletion of the deoxynucleotide pool necessary for DNA repair, and notably, to the downregulation of key DNA repair proteins such as RAD51.[1] By crippling the cell's ability to repair the DNA lesions induced by melphalan, this compound significantly amplifies the cytotoxic impact of the alkylating agent, leading to enhanced apoptosis (programmed cell death).
Quantitative Analysis of Synergy
The synergy between this compound and melphalan has been quantitatively assessed using the Chou-Talalay method, a standard for evaluating drug combination effects. These studies have consistently demonstrated a strong synergistic interaction in vitro.
| Drug Combination | Cell Line | Method of Synergy Determination | Combination Index (CI) | Outcome | Reference |
| This compound + Melphalan | Multiple Myeloma | Chou-Talalay Method | < 0.7 | Strong Synergism | [1] |
A Combination Index (CI) value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Experimental Protocols
The following is a summary of the key experimental methodologies used to evaluate the synergistic effects of this compound and melphalan.
Cell Lines and Culture
-
Cell Lines: Human multiple myeloma (MM) cell lines were utilized.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity and Synergy Analysis
-
MTT Assay: The cytotoxic effects of this compound and melphalan, both individually and in combination, were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine cell viability.
-
Chou-Talalay Analysis: To quantify the interaction between this compound and melphalan, the Combination Index (CI) was calculated using the Chou-Talalay method. This method analyzes dose-response curves of single agents and their combination to determine if the observed effect is synergistic, additive, or antagonistic.
Apoptosis Assays
-
Annexin V/Propidium Iodide Staining: The percentage of apoptotic cells was quantified by flow cytometry after staining with Annexin V (a marker of early apoptosis) and propidium iodide (a marker of late apoptosis and necrosis).
-
Caspase Activation: The involvement of caspase-dependent apoptosis was confirmed by examining the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates (e.g., PARP) using Western blotting.
Analysis of DNA Repair Pathways
-
Western Blotting: To investigate the impact on DNA repair mechanisms, the expression levels of key DNA repair proteins, such as RAD51, were analyzed by Western blotting in cells treated with this compound.
Mechanism of Synergistic Action
The synergy between this compound and melphalan is primarily attributed to the inhibition of DNA repair by this compound, which sensitizes multiple myeloma cells to the DNA-damaging effects of melphalan.
Caption: Mechanism of this compound and Melphalan Synergy.
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and melphalan in multiple myeloma cells. By inhibiting DNA synthesis and repair, this compound effectively lowers the threshold for melphalan-induced cytotoxicity, leading to enhanced cancer cell death. This combination represents a promising area for further investigation and potential clinical development in the treatment of multiple myeloma. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.
References
Unveiling the Potency of Didox: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – In the competitive landscape of cancer therapeutics, researchers and drug development professionals require objective data to make informed decisions. This comprehensive guide provides a detailed cross-validation of the activity of Didox, a potent ribonucleotide reductase inhibitor, across various cancer cell lines. Through a meticulous comparison with other alternatives and supported by experimental data, this publication aims to be an invaluable resource for the scientific community.
This compound (3,4-dihydroxybenzohydroxamic acid) has emerged as a promising anti-tumor agent, demonstrating greater potency than the conventional ribonucleotide reductase inhibitor, hydroxyurea. Its mechanism of action centers on the inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. This inhibition leads to DNA damage, induction of p53, and ultimately, apoptosis in cancer cells. Furthermore, recent studies have highlighted its iron-chelating properties, adding another dimension to its anti-neoplastic activity.
Comparative Efficacy of this compound: A Quantitative Overview
To provide a clear and concise comparison of this compound's efficacy, the following table summarizes its half-maximal inhibitory concentration (IC50) values across a range of human cancer cell lines. For context, comparative data for hydroxyurea and another ribonucleotide reductase inhibitor, Trimidox, are included where available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Hydroxyurea IC50 (µM) | Trimidox IC50 (µM) |
| HA22T/VGH | Hepatocellular Carcinoma | More effective than Hydroxyurea | Less effective than this compound | Not Available |
| Panc-1 | Pancreatic Cancer | Not Available | 39.0 ± 0.4 | 2.5 ± 0.3 |
| Various AML lines | Acute Myeloid Leukemia | Mean: 37 (Range: 25.89-52.70) | Not Available | Not Available |
Note: The data presented is a compilation from various studies. Direct comparison is most accurate when conducted within the same study under identical experimental conditions.
The data clearly indicates that this compound is a potent inhibitor of cancer cell growth. In hepatocellular carcinoma cells (HA22T/VGH), it demonstrates superior efficacy to hydroxyurea.[1] In acute myeloid leukemia (AML) cell lines, this compound exhibits consistent activity with IC50 values in the low micromolar range. A study on pancreatic cancer cells (Panc-1) highlights the high potency of Trimidox, another ribonucleotide reductase inhibitor.[2]
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The anti-cancer activity of this compound is underpinned by its ability to disrupt critical cellular signaling pathways. A key target is the NF-κB signaling pathway, which is often dysregulated in cancer and plays a crucial role in promoting cell survival and proliferation. This compound has been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[3] This, in conjunction with the downstream regulation of anti-apoptotic proteins like Bcl-2, forms a significant part of its tumor-suppressive effects.
To visually represent these complex interactions, the following diagrams have been generated using Graphviz.
The following workflow illustrates the standardized procedure for determining the IC50 values of anti-cancer compounds.
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of these findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (and other compounds for comparison)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound (and other compounds for comparison)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing complete culture medium. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 24 hours).
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Colony Staining: When colonies are visible to the naked eye, remove the medium and gently wash the wells with PBS. Fix the colonies by adding methanol for 15 minutes. After removing the methanol, add the crystal violet staining solution and incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well. The plating efficiency (PE) and surviving fraction (SF) are calculated as follows: PE = (Number of colonies formed / Number of cells seeded) x 100% SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
This guide provides a foundational understanding of this compound's activity and its comparison with other ribonucleotide reductase inhibitors. The presented data and protocols are intended to support further research and development in the field of oncology.
References
A Comparative Analysis of Didox and Other DNA Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics and virology, DNA synthesis inhibitors remain a cornerstone of treatment strategies. These agents disrupt the replication of cellular or viral genetic material, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of the mechanism of action of Didox, a novel ribonucleotide reductase (RR) inhibitor, with other established DNA synthesis inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Diverse Strategies
DNA synthesis inhibitors can be broadly categorized based on their primary molecular targets. This compound, along with the well-established drug hydroxyurea, belongs to the class of ribonucleotide reductase inhibitors. Other prominent inhibitors, such as gemcitabine, cytarabine, fludarabine, and cladribine, are nucleoside analogs that interfere with DNA replication after being incorporated into the growing DNA strand or by inhibiting other key enzymes in the DNA synthesis pathway.
This compound: This synthetic 3,4-dihydroxy-benzohydroxamic acid derivative acts as a potent inhibitor of ribonucleotide reductase, the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA.[1][2] Notably, this compound is reported to be more potent than hydroxyurea.[3][4] Its mechanism is multifaceted, involving the targeting of both purine and pyrimidine metabolism pathways, a distinction from some other RRIs that primarily affect pyrimidine metabolism.[2] Furthermore, this compound possesses iron-chelating properties, which are crucial for its inhibitory effect on the RRM2 subunit of ribonucleotide reductase.[5] Beyond its direct impact on DNA synthesis, this compound has been shown to induce apoptosis, inhibit DNA repair mechanisms, and modulate signaling pathways, including the suppression of NF-κB and AP-1 transcription.[2][6][7]
Hydroxyurea: As a classical ribonucleotide reductase inhibitor, hydroxyurea functions by quenching a critical tyrosyl free radical at the active site of the M2 subunit of the enzyme.[8][9] This action halts the production of deoxyribonucleotides, thereby arresting DNA synthesis.[10][11]
Gemcitabine: This deoxycytidine analog requires intracellular phosphorylation to its active triphosphate form. As a fraudulent nucleotide, it is incorporated into the DNA strand, leading to masked chain termination after the addition of one more nucleotide.[12][13] This event stalls DNA replication and induces apoptosis. Gemcitabine and its diphosphate metabolite also inhibit ribonucleotide reductase, adding another layer to its mechanism of action.[14][15]
Cytarabine (Ara-C): A cytidine analog, cytarabine is converted to its active triphosphate form, ara-CTP. It then competitively inhibits DNA polymerase with respect to its natural counterpart, dCTP.[16][17] Its incorporation into the DNA strand leads to chain termination and the cessation of DNA synthesis.[18][19]
Fludarabine: This purine nucleoside analog, upon phosphorylation to F-ara-ATP, exhibits a broad spectrum of inhibitory activities. It targets not only DNA polymerase and ribonucleotide reductase but also DNA primase and DNA ligase.[20][21] Fludarabine can also be incorporated into both DNA and RNA, further disrupting cellular processes.[22][23]
Cladribine: As a deoxyadenosine analog, cladribine is resistant to degradation by adenosine deaminase, allowing it to accumulate within lymphocytes.[24][25] Its active triphosphate form is incorporated into DNA, causing strand breaks and inhibiting DNA polymerase and ribonucleotide reductase.[26]
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes available IC50 data for this compound and its comparators across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound (analog Trimidox) | Panc-1 | Pancreatic Cancer | 2.5 | [11] |
| Hydroxyurea | Panc-1 | Pancreatic Cancer | 39.0 | [11] |
| Hydroxyurea | HCT-116 | Colon Cancer | 223 | [27] |
| Gemcitabine | Panc-1 | Pancreatic Cancer | 0.494 - 23.9 | [28] |
| Gemcitabine | ECC-1 | Endometrial Cancer | 1.04 - 1.29 | [29] |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 (µg/mL) | [9] |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33 | [30] |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [2][25] |
| Cladribine | RPMI8226 | Multiple Myeloma | 0.75 | [2][25] |
| Cladribine | MM1.S | Multiple Myeloma | 0.18 | [2][25] |
| Cytarabine | HL-60 | Acute Myeloid Leukemia | 14.24 | [14] |
| Cytarabine | KG-1 | Acute Myeloid Leukemia | 18.21 | [14] |
| Cytarabine | Jurkat | Acute T-cell Leukemia | 0.1597 | [31] |
Signaling Pathways: A Web of Cellular Responses
The cytotoxic effects of DNA synthesis inhibitors are intricately linked to the activation and inhibition of various intracellular signaling pathways.
This compound has been shown to suppress the activation of the transcription factors NF-κB and AP-1 , which are key regulators of inflammation, cell survival, and proliferation.[5] This action, coupled with the downregulation of anti-apoptotic Bcl-2 family proteins, contributes to its ability to induce apoptosis.[8]
In contrast, other DNA synthesis inhibitors engage different or overlapping signaling cascades. Gemcitabine , for instance, activates checkpoint signaling pathways involving ATM/ATR and Chk1/Chk2 , as well as stress-activated pathways like JNK and p38 MAPK .[8][16] Fludarabine has been shown to activate the MAPK/ERK pathway and can inhibit STAT1 .[9][13] It can also induce apoptosis through the inhibition of the NF-κB pathway.[32] Cladribine treatment leads to a reduction in phosphorylated STAT3 .[2] Cytarabine has been shown to influence NRF2-mediated oxidative stress signaling and can inhibit the mTOR pathway while modulating AMPK/Akt/ERK signaling.[15][33]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare DNA synthesis inhibitors. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the DNA synthesis inhibitor and a vehicle control.
-
Incubation: Incubate the plates for a duration relevant to the cell type and drug (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the DNA synthesis inhibitor at a concentration around the IC50 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug.
Ribonucleotide Reductase (RR) Activity Assay
This assay measures the enzymatic activity of RR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing cell lysate or purified RR enzyme, a radiolabeled substrate (e.g., [3H]CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and a buffer.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the RR enzyme and assess the inhibitory effect of the drug by performing the assay in the presence of varying concentrations of the inhibitor.
Conclusion
This compound presents a compelling profile as a DNA synthesis inhibitor with a multi-pronged mechanism of action that extends beyond the direct inhibition of ribonucleotide reductase. Its ability to target both purine and pyrimidine pathways, chelate iron, and modulate key signaling pathways like NF-κB distinguishes it from other inhibitors. While direct, comprehensive comparative studies are needed to definitively establish its superiority in various contexts, the available data suggests that this compound is a potent agent with a unique and advantageous mechanistic profile. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of this compound and to design experiments for its comparative evaluation against other DNA synthesis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fludarabine induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activation of nuclear factor-kappaB during doxorubicin-induced apoptosis in endothelial cells and myocytes is pro-apoptotic: the role of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
- 29. Boswellic Acid Enhances Gemcitabine’s Inhibition of Hypoxia-Driven Angiogenesis in Human Endometrial Cancer [mdpi.com]
- 30. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Didox and Triapine: Ribonucleotide Reductase Inhibitors in Cancer Therapy
In the landscape of anticancer drug development, ribonucleotide reductase (RR) has emerged as a critical target due to its essential role in DNA synthesis and repair.[1] This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step for DNA replication.[2][3] Both Didox (3,4-dihydroxybenzohydroxamic acid) and Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) are potent inhibitors of RR, yet they exhibit distinct chemical properties and have been investigated in different preclinical and clinical contexts.[4][5] This guide provides a comparative analysis of this compound and Triapine, summarizing available experimental data, outlining key methodologies, and visualizing their mechanisms of action and experimental workflows.
Mechanism of Action: Targeting the Engine of DNA Synthesis
Both this compound and Triapine exert their anticancer effects by inhibiting ribonucleotide reductase, albeit through interactions with different subunits and potentially involving distinct molecular mechanisms.
This compound is a synthetic ribonucleotide reductase inhibitor that also possesses iron chelating properties.[2][4] It is a highly effective inhibitor of the RRM2 subunit of RR, whose function is dependent on a diferric center.[2] By chelating iron, this compound disrupts the active site of RRM2, thereby inhibiting enzyme activity.[2] Beyond its direct effect on RR, this compound has been shown to modulate iron-related proteins, induce mitochondrial reactive oxygen species (ROS) formation, and promote apoptosis.[2] Furthermore, some studies indicate that this compound can inhibit NF-κB activity and the expression of anti-apoptotic proteins like Bcl-2.[6] In multiple myeloma cells, this compound has been observed to downregulate genes in both purine and pyrimidine metabolism pathways and also genes involved in DNA repair, such as RAD51.[1]
Triapine is also a potent inhibitor of ribonucleotide reductase and is known for its broad-spectrum antitumor activity.[5][7] Its mechanism of action is similar to hydroxyurea in that it inhibits the M2 subunit of RR by quenching a tyrosyl-free radical necessary for the enzyme's catalytic activity.[8] Triapine's increased potency compared to hydroxyurea is attributed to its ability to chelate iron, which is essential for regenerating the tyrosyl-free radical.[8][9] The Triapine-iron complex can also induce DNA damage through redox cycling.[8] Preclinical studies have demonstrated that Triapine can arrest cells in the S-phase of the cell cycle and enhance the cytotoxicity of DNA-damaging agents by inhibiting DNA repair.[10][11] Recent findings also suggest that Triapine can enhance the immune recognition of cancer cells by inducing immunogenic cell death and upregulating FAS, making cancer cells more susceptible to T-cell mediated killing.[12]
Preclinical and Clinical Data Summary
Table 1: In Vitro and In Vivo Activity
| Compound | Cancer Model | Finding | Reference |
| This compound | Rhabdomyosarcoma (RD and RH30 cells) | Effectively reduces cell viability, clonogenic capability, and motility. Potently reduces in vivo tumor proliferation of RH30 cells. | [2] |
| Prostate Cancer (PC-3 cells) | Acts as a potent radiosensitizer. | [6] | |
| Multiple Myeloma (MM cells) | Induces caspase-dependent apoptosis. Shows strong in vitro synergism with melphalan. | [1] | |
| Triapine | L1210 Leukemia | Curative for some mice bearing L1210 leukemia. Synergistic inhibition when combined with DNA damaging agents. | [7][13] |
| M109 Lung Carcinoma & A2780 Ovarian Carcinoma Xenografts | Pronounced inhibition of tumor growth in mice. | [7] | |
| Human Tumor Cell Lines (NCI-60 panel) | Average GI50 (concentration to inhibit growth by 50%) in the range of 1.6 μM. | [8] |
Table 2: Clinical Trial Information
| Compound | Phase | Patient Population | Key Findings | Reference |
| This compound | Phase I | Patients with unresponsive metastatic carcinoma | Dose-limiting toxicities included hepatic and renal dysfunction and severe gastrointestinal toxicity at 7.5 g/m². The recommended dose for slow i.v. injection was 6 g/m². | [14] |
| Triapine | Phase I | Adults with advanced hematologic malignancies | MTD established at 96 mg/m² once a day on days 1-5 and 15-19 or 1-5 and 8-12 of a 4-week cycle. 76% of patients had a >50% reduction in white blood cell counts. | [15] |
| Phase I | Patients with advanced solid tumors (in combination with doxorubicin) | MTD was doxorubicin 60 mg/m² on day 1 and Triapine 25 mg/m² on days 1-4 of a 21-day cycle. Main toxicities were myelosuppression and fatigue. | [16] | |
| Phase I | Patients with advanced stage or metastatic solid tumor cancers (in combination with cisplatin and paclitaxel) | MTD was triapine (80 mg/m²), cisplatin (50 mg/m²), and paclitaxel (80 mg/m²). No objective responses, but 83% of patients at the MTD had stable disease. | [17] | |
| Phase I/II | Patients with advanced-stage cervical cancer (in combination with cisplatin and radiation) | The combination was found to be safe and effective, with a 3-year overall survival of 82%. | [18][19] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in key studies of this compound and Triapine.
In Vitro Cell Viability and Apoptosis Assays for this compound in Rhabdomyosarcoma
-
Cell Lines: RD (embryonal) and RH30 (alveolar) rhabdomyosarcoma (RMS) cells.
-
Cell Viability Assay: RMS cells were treated with this compound, and cell viability was assessed to determine its effect on cell proliferation.
-
Clonogenic Assay: The ability of single cells to form colonies after treatment with this compound was evaluated to assess long-term cell survival.
-
Motility Assay: The effect of this compound on the migratory capacity of RMS cells was analyzed.
-
Apoptosis Detection: Apoptosis was confirmed by measuring an increase in double-positive annexin-V/PI cells via flow cytometry following this compound treatment.
-
Mechanism Analysis: Modulation of iron-related proteins (TfR1 and H-ferritin) and the formation of mitochondrial ROS were investigated to elucidate the mechanism of action.[2]
In Vivo Tumor Growth Inhibition Studies for Triapine
-
Animal Model: Mice bearing L1210 leukemia, M109 lung carcinoma, or human A2780 ovarian carcinoma xenografts.
-
Drug Administration: Triapine was administered to tumor-bearing mice over a broad range of dosages. For optimal activity against solid tumors, a twice-daily dosing regimen was required.
-
Tumor Growth Assessment: Tumor growth was monitored to evaluate the in vivo efficacy of Triapine.
-
DNA Synthesis Inhibition: The duration of DNA synthesis inhibition in leukemia cells and normal tissues (duodenum and bone marrow) was measured to assess the therapeutic index.
-
Combination Studies: Triapine was combined with various DNA-damaging agents (e.g., etoposide, cisplatin, doxorubicin) to evaluate synergistic effects on the survival of tumor-bearing mice.[7]
Conclusion
This compound and Triapine are both promising ribonucleotide reductase inhibitors with demonstrated anticancer activity. While they share a common molecular target, their distinct chemical structures and mechanisms of action may lead to differences in their efficacy, safety profiles, and potential for combination therapies. This compound has shown efficacy in preclinical models of rhabdomyosarcoma and prostate cancer, with a Phase I trial establishing a recommended intravenous dose. Triapine has undergone more extensive clinical investigation, including Phase I and II trials in various solid tumors and hematologic malignancies, both as a single agent and in combination with chemotherapy and radiation. The development of Triapine in combination with cisplatin and radiation for cervical cancer appears particularly promising.
The absence of direct comparative studies makes it challenging to definitively state the superiority of one agent over the other. Future head-to-head preclinical studies and, ultimately, comparative clinical trials would be necessary to fully elucidate the relative therapeutic potential of this compound and Triapine. Researchers and drug development professionals should consider the specific cancer type, the potential for synergistic combinations, and the existing clinical data when evaluating the potential of these two ribonucleotide reductase inhibitors.
References
- 1. This compound, a ribonucleotide reductase inhibitor, induces apoptosis and inhibits DNA repair in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a ribonucleotide reductase inhibitor with iron chelator properties, counteracts the in vitro and in vivo growth of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Triapine used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Triapine - Wikipedia [en.wikipedia.org]
- 10. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticancer thiosemicarbazone triapine exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 1 and pharmacokinetic study of this compound: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Phase I Trial of Triapine–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 18. Long-Term Disease Control with Triapine-Based Radiochemotherapy for Patients with Stage IB2-IIIB Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Disease Control with Triapine-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Radiosensitivity: A Comparative Analysis of Didox
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radiosensitizing effects of Didox, supported by experimental data. This compound, a novel inhibitor of ribonucleotide reductase, has demonstrated significant potential in enhancing the efficacy of radiation therapy in preclinical models.
This document summarizes key quantitative data, details the experimental protocols used for validation, and visualizes the underlying molecular pathways.
Quantitative Analysis of Radiosensitizing Efficacy
The radiosensitizing effect of this compound has been quantified using various metrics, most notably the radiation enhancement ratio (ER), which measures the increased effect of radiation in the presence of the drug. The following tables present a summary of these findings in prostate cancer cell models.
| Cell Line | Treatment Group | Surviving Fraction at 2 Gy (SF2) | D₀ (cGy) | Enhancement Ratio (ER) |
| PC-3/vector | Radiation Alone | 0.4 | 235 | - |
| This compound (5µM) + Radiation | Not Reported | Not Reported | 1.5 | |
| PC-3/bcl-2 | Radiation Alone | 0.84 | 437 | - |
| This compound (5µM) + Radiation | Not Reported | Not Reported | 1.73 |
Table 1: Clonogenic survival parameters of PC-3 prostate cancer cells treated with this compound and/or radiation. Data indicates that this compound significantly enhances radiation-induced cell death, particularly in cells overexpressing the anti-apoptotic protein Bcl-2.[1][2]
| Cell Line | Treatment | % of Cells in G2/M Phase (24h post-IR) |
| PC-3/vector | Radiation Alone | 45% |
| This compound (post-IR) + Radiation | 25% | |
| PC-3/bcl-2 | Radiation Alone | 55% |
| This compound (post-IR) + Radiation | 30% |
Table 2: Effect of this compound on radiation-induced G2/M cell cycle arrest. This compound treatment following irradiation leads to a reduction in the G2/M population, suggesting an abrogation of the radiation-induced cell cycle checkpoint, which may contribute to its radiosensitizing effect.[1][2]
Core Experimental Protocols
The validation of this compound as a radiosensitizer relies on a series of well-established in vitro assays. Detailed methodologies for these key experiments are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation and/or a radiosensitizing agent.
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 60 mm culture dishes at densities calculated to yield approximately 50-100 colonies per dish after treatment.
-
Drug Treatment: Twenty-four hours after seeding, cells are treated with this compound at the desired concentration (e.g., 5 µM) for a specified duration before and/or after irradiation.
-
Irradiation: Cells are irradiated with a single dose of γ-radiation (e.g., from a ¹³⁷Cs source) at varying doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Following treatment, the cells are incubated in a humidified atmosphere with 5% CO₂ at 37°C for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Radiation enhancement ratios are then calculated from the resulting survival curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment.
-
Sample Preparation: Cells are seeded and treated with this compound and/or radiation as described for the clonogenic assay. At various time points post-treatment, both adherent and floating cells are collected.
-
Fixation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20°C overnight to permeabilize the cell membranes.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent the staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Western Blot Analysis for Protein Expression
Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound and radiation.
-
Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, NF-κB).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to compare expression levels between different treatment groups.
Visualizing the Mechanism of Action
The radiosensitizing effect of this compound is attributed to its multifaceted impact on cellular processes, including the inhibition of DNA synthesis and repair, and the modulation of key signaling pathways that regulate apoptosis and cell survival.
This compound-Mediated Radiosensitization Pathway
This compound enhances radiosensitivity through multiple mechanisms.
Experimental Workflow for Validating this compound as a Radiosensitizer
Workflow for in vitro validation of this compound's radiosensitizing effects.
References
- 1. This compound (a novel ribonucleotide reductase inhibitor) overcomes Bcl-2 mediated radiation resistance in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide under oxia and hypoxia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Cycle [cyto.purdue.edu]
- 4. Radiosensitizer Effect of β-Apopicropodophyllin against Colorectal Cancer via Induction of Reactive Oxygen Species and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Didox-Treated Cells
A detailed guide for researchers, scientists, and drug development professionals on the molecular effects of Didox, a ribonucleotide reductase inhibitor, in comparison to the established therapy, Hydroxyurea.
This guide provides an objective comparison of the transcriptomic effects of this compound and Hydroxyurea on various cell types. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer a comprehensive resource for understanding the molecular mechanisms and potential therapeutic applications of these ribonucleotide reductase inhibitors.
Comparative Overview of Gene Expression Changes
This compound and Hydroxyurea, both inhibitors of ribonucleotide reductase, elicit distinct and overlapping changes in the cellular transcriptome. While direct comparative transcriptomic studies are limited, analysis of independent studies reveals key differences in their impact on gene expression.
This compound treatment has been shown to induce significant changes in genes related to purine and pyrimidine metabolism, DNA repair, and inflammatory pathways. In multiple myeloma cells, this compound leads to a broad downregulation of genes involved in both purine and pyrimidine anabolic pathways.[1] A notable effect is the downregulation of the DNA repair gene RAD51.[1] In macrophage cell lines, this compound potently suppresses the expression of pro-inflammatory genes such as iNOS, IL-6, TNF-α, and NF-κβ (p65).[2]
Hydroxyurea, on the other hand, demonstrates a more varied impact on gene expression depending on the cell type and treatment duration. In chronic myeloid leukemia patients, short-term treatment resulted in significant changes in only a few genes, with notable inter-individual differences.[3] However, in hydroxyurea-tolerant K562 erythroleukemia cell lines, 864 genes were significantly altered, with 337 genes consistently correlating with increasing drug dosage.[4] Studies in mouse embryonic stem cells revealed a global suppression of transcriptional activity, affecting pathways involved in the cell cycle, apoptosis, and DNA damage.[5]
The following tables summarize the key differentially expressed genes in response to this compound and Hydroxyurea treatment, based on available literature.
Table 1: Key Differentially Expressed Genes in this compound-Treated Multiple Myeloma Cells
| Gene | Regulation | Pathway |
| Genes in purine metabolism | Downregulated | DNA Synthesis |
| Genes in pyrimidine metabolism | Downregulated | DNA Synthesis |
| RAD51 | Downregulated | DNA Repair |
| Bcl-2 family proteins (Bcl-2, Bcl-xL, XIAP) | Downregulated | Apoptosis |
Data synthesized from a study on multiple myeloma cells treated with this compound, analyzed by Affymetrix U133A 2.0 gene chip.[1]
Table 2: Key Differentially Expressed Genes in this compound-Treated RAW264.7 Macrophages
| Gene | Regulation | Pathway |
| iNOS | Downregulated | Inflammation |
| IL-6 | Downregulated | Inflammation |
| TNF-α | Downregulated | Inflammation |
| NF-κβ (p65) | Downregulated | Inflammation |
| p38-α | Downregulated | Inflammation |
| SOD1 | Upregulated | Oxidative Stress |
| Catalase | Upregulated | Oxidative Stress |
Data from a study on LPS-stimulated RAW264.7 macrophages treated with 50 µM this compound for 24 hours, analyzed by qRT-PCR array.[2]
Table 3: Selected Differentially Expressed Genes in Hydroxyurea-Treated Chronic Myeloid Leukemia Cells
| Gene | Regulation | Cell Type |
| CDK4 inhibitor A | Downregulated | Mononuclears |
| PURA | Downregulated | Mononuclears |
| notch1 | Downregulated | Mononuclears |
| STAT2 | Downregulated | Granulocytes |
| STAT5 | Downregulated | Granulocytes |
| RAR-alpha | Downregulated | Granulocytes |
| MCL-1 | Downregulated | Granulocytes |
| junB | Downregulated | Granulocytes |
| caspase 4 | Downregulated | Granulocytes |
| CDK6 | Downregulated | Both |
| GADD153 | Downregulated | Both |
| ERBB-3 | Downregulated | Both |
| cadherin 5 | Downregulated | Both |
Data from a study on chronic myeloid leukemia patients treated with hydroxyurea for one week, analyzed by Human Cancer cDNA Array.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key transcriptomic studies cited in this guide.
Transcriptional Profiling of this compound-Treated Multiple Myeloma Cells
-
Cell Lines and Culture: Human multiple myeloma cell lines were cultured in appropriate media.
-
Drug Treatment: Cells were exposed to this compound at a concentration determined to be effective for inducing apoptosis.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from treated and control cells. The quality and integrity of the RNA were assessed. Gene expression profiling was performed using the Affymetrix U133A 2.0 gene chip.
-
Data Analysis: The microarray data was analyzed to identify genes that were differentially expressed by at least two-fold in this compound-treated cells compared to untreated controls.[1]
qRT-PCR Array of this compound-Treated Macrophages
-
Cell Line and Treatment: RAW264.7 murine macrophages were stimulated with lipopolysaccharide (LPS) and treated with 50 µM this compound or a vehicle control for 24 hours.
-
RNA Isolation and cDNA Synthesis: Total RNA was isolated from the cells and reverse transcribed into cDNA.
-
qRT-PCR Array: A commercial qRT-PCR array targeting genes associated with inflammation and oxidative stress was used to analyze gene expression.
-
Data Analysis: The fold change in gene expression was calculated using the comparative Ct method, with normalization to a housekeeping gene.[2]
Gene Expression Profiling of Hydroxyurea-Treated Chronic Myeloid Leukemia Cells
-
Patient Samples: Peripheral blood mononuclears and granulocytes were obtained from four chronic myeloid leukemia patients at diagnosis and after one week of hydroxyurea administration.
-
RNA Extraction and cDNA Array: RNA was extracted from the patient samples. Gene expression profiling was conducted using a Human Cancer cDNA Array containing 588 gene probes.
-
Data Analysis: Gene expression profiles of patients at diagnosis were compared with control profiles and with profiles after hydroxyurea treatment to identify significant expression changes.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow for comparative transcriptomic analysis.
References
- 1. Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-cell proteo-transcriptomic profiling reveals altered characteristics of stem and progenitor cells in patients receiving cytoreductive hydroxyurea in early-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression profiling in chronic myeloid leukemia patients treated with hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Didox: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Didox, a ribonucleotide reductase inhibitor and antioxidant, requires careful consideration for its proper disposal to mitigate potential risks. This guide provides a comprehensive overview of the essential procedures for handling and disposing of this compound waste in a compliant and safe manner.
Hazard Profile and Disposal Considerations
This compound, while not classified as a hazardous substance according to some safety data sheets, should be handled with care.[1] One safety data sheet suggests that small quantities may be disposed of with household waste; however, for a laboratory setting, this is not a recommended practice.[1] A more conservative and appropriate approach is to treat this compound as a chemical waste product requiring specialized disposal. The primary methods for this compound disposal involve either removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] It is crucial to prevent this compound from entering sewer systems or contaminating water, foodstuffs, and feed.[2]
Proper Disposal Procedures for this compound Waste
Adherence to a structured disposal protocol is essential. The following step-by-step process outlines the recommended procedure for the disposal of this compound.
-
Consult Institutional Guidelines : Before initiating any disposal procedure, always refer to your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.[3]
-
Waste Identification and Segregation : All waste materials contaminated with this compound, including unused product, empty containers, and personal protective equipment (PPE), should be identified as chemical waste. This waste must be segregated from non-hazardous materials to prevent cross-contamination and ensure proper handling.
-
Containerization and Labeling : Place this compound waste in a suitable, sealed, and clearly labeled container.[2] The label should include the full chemical name, "this compound," the quantity, and any relevant hazard warnings. Use of spark-proof tools and explosion-proof equipment is recommended during handling.[2]
-
Storage : Store the chemical waste container in a secure, designated area that is dry, cool, and well-ventilated.[2] The storage area should be away from incompatible materials and foodstuff containers.[2]
-
Arrange for Professional Disposal : Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the collection and proper disposal of the this compound waste.[2]
Disposal of Contaminated Packaging
Proper disposal of packaging that has contained this compound is also a critical step.
-
Decontamination : Containers should be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and disposed of as chemical waste.
-
Disposal : Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Quantitative Data for Chemical Waste Disposal
| Parameter | Guideline |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] |
| Sewer Disposal | Not recommended. Do not discharge to sewer systems.[2] |
| Contaminated Materials | Should be promptly disposed of in accordance with appropriate laws and regulations.[2] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] |
Experimental Workflow for this compound Spill Cleanup
In the event of a this compound spill, a systematic approach is necessary to ensure safety and proper cleanup. The following workflow outlines the key steps.
Caption: Experimental workflow for the safe cleanup of a this compound spill.
Logical Workflow for this compound Disposal
The decision-making process for the proper disposal of this compound should follow a logical progression to ensure safety and compliance.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Didox
Essential Safety and Handling Guide for Didox
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Given the conflicting safety information available for this compound, a conservative approach, treating it as a substance with unknown hazards, is recommended.
Summary of Conflicting Safety Information
There are discrepancies in the available Safety Data Sheets (SDS) for this compound regarding its hazard classification and handling precautions. This table summarizes the key differences to provide a transparent overview of the available data.
| Information Category | Cayman Chemical SDS[1] | ChemicalBook SDS[2] |
| Hazard Classification | Not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] | No specific GHS classification is provided, but handling precautions suggest potential hazards. |
| Personal Protective Equipment (PPE) | No special measures are required. The usual precautionary measures for handling chemicals should be followed.[1] | Wear suitable protective clothing and chemical-impermeable gloves. Use a full-face respirator if exposure limits are exceeded.[2] |
| Handling | No special measures required.[1] | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2] |
| First Aid | No special measures required. General first aid for chemical exposure is suggested.[1] | Specific first aid measures are provided for inhalation, skin contact, eye contact, and ingestion, including immediate medical consultation.[2] |
| Disposal | Smaller quantities can be disposed of with household waste.[1] | Dispose of through a licensed chemical destruction plant or by controlled incineration. Do not discharge into sewer systems.[2] |
Due to these inconsistencies, it is prudent to adopt the more cautious recommendations and handle this compound as a compound with potential hazards.
Personal Protective Equipment (PPE) Protocol
To minimize exposure risk, the following personal protective equipment must be worn when handling this compound. This protocol is based on general best practices for handling chemicals with unknown hazards.[3][4]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear chemical safety goggles as a minimum. A face shield should be worn over safety goggles when there is a risk of splashes.[1][2] | Protects eyes and face from dust particles and accidental splashes of solutions containing this compound. |
| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Change gloves immediately if contaminated. Lab Coat: A lab coat must be worn to protect skin and clothing. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of airborne particles. |
| Footwear | Closed-toe shoes must be worn in the laboratory. | Protects feet from spills and falling objects. |
Experimental Protocol for Safe Handling
The following is a step-by-step guide for the safe handling of this compound in a typical laboratory setting.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly closed.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or boat.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the solid material.
-
Keep containers closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
End of Experiment and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Dispose of all waste, including contaminated PPE, according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The conflicting advice on disposal necessitates a cautious approach.
Recommended Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), should be collected in a designated hazardous waste container.[5]
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials. The container should be kept closed except when adding waste.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The preferred method of disposal is incineration.[2][5]
Note on "Household Waste" Disposal: While one SDS suggests that small quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.[1] Institutional and local regulations for chemical waste disposal must always be followed.
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. twu.edu [twu.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
